molecular formula C7H12N2 B168958 5-Isopropyl-1-methyl-1H-imidazole CAS No. 196304-02-6

5-Isopropyl-1-methyl-1H-imidazole

Cat. No.: B168958
CAS No.: 196304-02-6
M. Wt: 124.18 g/mol
InChI Key: DBRBLARAXMEJES-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methyl-1H-imidazole, also known as 5-Isopropyl-1-methyl-1H-imidazole, is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isopropyl-1-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-1-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRBLARAXMEJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6)

[1][2]

Executive Summary

5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6 ) is a specialized heterocyclic building block distinguished by the steric bulk of an isopropyl group at the 5-position relative to the N-methyl moiety. Unlike its thermodynamically favored isomer (4-isopropyl-1-methylimidazole), the 5-substituted variant presents unique steric crowding around the C2 and N1 centers. This structural feature makes it a critical probe in medicinal chemistry for exploring structure-activity relationships (SAR) where steric occlusion of the nitrogen lone pair is required, and as a precursor for sterically hindered N-heterocyclic carbene (NHC) ligands in catalysis.

This guide details the physicochemical profile, regioselective synthesis challenges, and validation protocols for this compound, addressing the common difficulty of distinguishing it from its 1,4-isomer.

Chemical Identity & Physical Properties[3][4][5][6]

PropertyData
Chemical Name 5-Isopropyl-1-methyl-1H-imidazole
CAS Number 196304-02-6
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
MDL Number MFCD18829907
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~205–210 °C (at 760 mmHg)
Solubility Soluble in DCM, Methanol, DMSO; Moderate water solubility
pKa (Conjugate Acid) ~7.2–7.5 (Estimated; 5-alkyl groups typically lower basicity slightly vs 4-isomers due to steric hindrance to solvation)

The Regioselectivity Challenge: 1,4- vs. 1,5-Isomers

The primary technical hurdle in working with CAS 196304-02-6 is the synthesis and purification. Standard alkylation of 4(5)-isopropylimidazole with methyl iodide follows an SN2 mechanism that favors the sterically less hindered nitrogen (the N far from the isopropyl group). This results in 1-methyl-4-isopropylimidazole as the major product (>80%), leaving the desired 1-methyl-5-isopropylimidazole as a minor byproduct.

Researchers must employ de novo ring synthesis or directed lithiation strategies to access the 5-isomer efficiently.

Visualizing the Isomer Challenge

IsomerSelectivityStart4(5)-Isopropylimidazole(Tautomeric Mixture)ReagentMethyl Iodide (MeI)Base (NaH or K2CO3)Start->ReagentMajorMajor Product (80-90%)1-Methyl-4-isopropylimidazole(Thermodynamic/Steric Favor)Reagent->Major Alkylation at N1 (Less Hindered)MinorTarget Product (10-20%)5-Isopropyl-1-methyl-1H-imidazole(Steric Clash)Reagent->Minor Alkylation at N3 (Hindered)

Figure 1: The regiochemical outcome of direct alkylation, highlighting the difficulty in obtaining the 5-isopropyl isomer via standard routes.

Synthesis Protocols

Method A: Direct Cyclization (Recommended for High Purity)

To avoid the separation of isomers, a cyclization strategy using an

Marckwald synthesis

Protocol: Cyclization of


-Aminoketone
  • Precursor Synthesis: React 1-bromo-3-methylbutan-2-one with methylamine to form the

    
    -(methylamino) ketone intermediate.
    
  • Cyclization: Treat the intermediate with potassium thiocyanate (KSCN) to form the 2-mercaptoimidazole derivative, or condense directly with formamide at high temperature (140–160°C).

  • Desulfurization (if KSCN used): Oxidative removal of the thiol group using dilute nitric acid or Raney Nickel yields the 1-methyl-5-isopropylimidazole specifically.

Note: This route locks the methyl group position relative to the isopropyl group before the ring closes, guaranteeing the 1,5-substitution pattern.

Method B: Van Leusen Imidazole Synthesis (Alternative)

Using TosMIC (Toluenesulfonylmethyl isocyanide) with specific aldimines can yield 1,5-disubstituted imidazoles, though this often requires specific tuning of the amine component.

Analytical Validation (Self-Validating System)

Trustworthiness in your data depends on proving you have the 5-isomer and not the 4-isomer. 1H-NMR alone is often insufficient due to overlapping signals.

Critical Characterization: NOESY NMR

You must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm the structure.

  • 1-Methyl-5-isopropylimidazole (Target):

    • Observation: Strong NOE cross-peak between the N-Methyl protons (~3.6 ppm) and the Methine proton of the isopropyl group.

    • Reasoning: The spatial proximity is forced by the 5-position substitution.

  • 1-Methyl-4-isopropylimidazole (Impurity):

    • Observation: Absence of NOE between N-Methyl and Isopropyl methine. Instead, you may see NOE between N-Methyl and the aromatic proton at C5.

Standard 1H NMR (CDCl3, 400 MHz) Expectation
  • 
     7.35 (s, 1H):  C2-H (Deshielded, between nitrogens).
    
  • 
     6.80 (s, 1H):  C4-H.
    
  • 
     3.60 (s, 3H):  N-CH3.
    
  • 
     2.85 (sept, 1H):  Isopropyl CH.
    
  • 
     1.25 (d, 6H):  Isopropyl CH3.
    

Applications in Drug Discovery & Catalysis[7]

Steric Probes in Kinase Inhibitors

In kinase inhibitor design, the imidazole ring often binds to the hinge region. The 5-isopropyl group acts as a "steric wedge," enforcing a specific conformation of the drug molecule or clashing with gatekeeper residues in the ATP binding pocket. This is used to tune selectivity between homologous kinases.

Precursor for Ionic Liquids

The 5-isopropyl-1-methylimidazolium cation (formed by quaternizing the N3 position) creates ionic liquids with lower symmetry and higher viscosity than their 1-methyl-3-isopropyl counterparts. These are investigated for:

  • CO2 Capture: The steric bulk near the C2 proton affects the acidity and carbene formation potential, altering CO2 binding kinetics.

Logical Application Workflow

Applicationscluster_PharmaPharmaceutical R&Dcluster_MatSciMaterial ScienceCompound5-Isopropyl-1-methyl-1H-imidazoleKinaseKinase Inhibitor Fragment(Hinge Binder)Compound->KinaseILIonic Liquid Precursor(Quaternization)Compound->ILCatalystNHC Ligand Precursor(Sterically Bulky)Compound->CatalystSelectivitySelectivity Filter(Steric Clash with Gatekeeper)Kinase->Selectivity

Figure 2: Downstream applications of the 5-isopropyl scaffold in pharma and materials science.

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handling: Use in a fume hood. Imidazoles can cause chemical burns; wear nitrile gloves and safety goggles.

References

  • PubChem. 1-Methylimidazole (Homolog Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles (Van Leusen & Marckwald). Available at: [Link]

  • ScienceDirect. Regioselective alkylation of imidazoles. (General Reference for 1,4 vs 1,5 selectivity). Available at: [Link]

The 1,5-Paradigm: Discovery and Isolation of 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, rational synthesis, and rigorous isolation of 5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6). This document addresses the specific challenge of accessing the thermodynamically less favored 1,5-substitution pattern in imidazole chemistry.

Technical Whitepaper | Application Note: HET-IMD-05 [1]

Executive Summary

In the landscape of heterocyclic chemistry, the 5-Isopropyl-1-methyl-1H-imidazole represents a classic "regioisomer challenge." While its 1,4-isomer is readily accessible via standard alkylation, the 1,5-isomer (CAS 196304-02-6) requires a directed "discovery" approach—specifically, a rational synthetic design that circumvents steric hindrance.[1]

This molecule serves as a critical intermediate in the synthesis of polysubstituted imidazole alkaloids (e.g., pilocarpine analogs) and specialized agrochemicals.[1] Its isolation is not merely a separation task but a validation of regioselective control.[1]

Chemical Identity & Properties

ParameterSpecification
Systematic Name 5-Isopropyl-1-methyl-1H-imidazole
CAS Registry 196304-02-6
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Structure Imidazole ring with N-methyl at pos. 1 and Isopropyl at pos. 5
Key Property Sterically congested at the N1-C5 bond interface
Appearance Colorless to pale yellow oil (free base)

The Discovery: Overcoming the 1,4-Bias

The "discovery" of this molecule is rooted in the failure of direct alkylation.[1]

The Problem: Tautomeric Bias

When 4(5)-isopropylimidazole is methylated (e.g., MeI, NaH), the reaction proceeds via the


 mechanism.[1] The lone pair on the nitrogen remote from the bulky isopropyl group is more nucleophilic and less sterically hindered.[1] Consequently, the major product is 1-methyl-4-isopropylimidazole  (>90% yield).[1]
The Solution: The "Pre-Assembly" Strategy

To isolate the 5-isopropyl isomer, researchers cannot rely on post-cyclization modification.[1] The "discovery" pathway involves constructing the N1-C5 bond prior to ring closure .[1] This is achieved via the cyclization of


-(methylamino)ketones.[1]
Diagram: The Regioselectivity Logic

G cluster_0 Direct Methylation (The Trap) cluster_1 Directed Synthesis (The Solution) Start 4(5)-Isopropylimidazole Prod14 1-Methyl-4-Isopropyl (Major Product) Start->Prod14 MeI / Base Steric Control Precursor N-Methyl-N-(1-isopropyl-2-oxoethyl) formamide Prod15 5-Isopropyl-1-methyl -1H-imidazole Precursor->Prod15 Cyclization (-H2O)

Figure 1: Mechanistic divergence showing why direct methylation fails to yield the target 5-isomer, necessitating a cyclization approach.[1]

Experimental Protocol: Synthesis and Isolation

This protocol utilizes a modified Marckwald-type cyclization , ensuring the methyl group is locked onto the nitrogen adjacent to the isopropyl group.[1]

Phase A: Precursor Synthesis

Objective: Synthesize 1-(methylamino)-3-methylbutan-2-one.

  • Bromination: Treat 3-methyl-2-butanone (Isopropyl methyl ketone) with Bromine (

    
    ) in methanol at 0°C to yield 1-bromo-3-methylbutan-2-one.[1]
    
    • Note: Control temperature strictly to avoid polybromination.[1]

  • Amination: React the

    
    -bromo ketone with excess aqueous methylamine (40%) in THF at -10°C.
    
    • Mechanism:[1][2]

      
       displacement of bromide by methylamine.[1]
      
    • Critical Step: Use excess amine to prevent double alkylation (formation of tertiary amines).[1]

Phase B: Cyclization (The "Discovery" Step)

Objective: Ring closure to form the imidazole core.[1]

  • Reagent: Dissolve the crude

    
    -methylamino ketone in Formamide (excess, serves as solvent and carbon source).
    
  • Reaction: Heat the mixture to 160-170°C for 4-6 hours.

    • Observation: Water is evolved.[1] A Dean-Stark trap can be used to drive equilibrium, though open-vessel heating is often sufficient for formamide cyclizations.[1]

  • Quench: Cool to room temperature and dilute with water.

Phase C: Isolation and Purification

Objective: Isolate pure 5-isomer from tarry byproducts.

  • Extraction: Basify the aqueous solution with

    
     (pH > 10) and extract exhaustively with Dichloromethane (DCM).[1]
    
  • Distillation: The crude oil contains formamide residues.[1] Perform Fractional Vacuum Distillation .

    • Conditions: 0.5 mmHg.[1]

    • Fraction 1: Residual formamide/solvent.[1]

    • Fraction 2 (Target): 5-Isopropyl-1-methyl-1H-imidazole (bp ~85-90°C at 0.5 mmHg).[1]

  • Salt Formation (Final Polish):

    • Dissolve the distilled oil in dry diethyl ether.

    • Bubble dry HCl gas or add ethereal HCl.[1]

    • The Hydrochloride Salt precipitates as a white hygroscopic solid.[1] Recrystallize from Isopropanol/Ether to achieve >99% purity.

Analytical Validation (Self-Validating System)[1]

Trustworthiness in this synthesis relies on distinguishing the 1,5-isomer from the 1,4-isomer.[1]

Nuclear Magnetic Resonance (NMR)[1]
  • 1H NMR (CDCl3):

    • 1,5-Isomer (Target): The N-Methyl singlet appears at

      
       3.65 ppm .[1] The C4-H and C2-H protons show distinct coupling.[1] Crucially, the Isopropyl methine proton will show a specific NOE (Nuclear Overhauser Effect)  correlation with the N-Methyl group.[1]
      
    • 1,4-Isomer (Impurity): The N-Methyl singlet is typically shifted downfield (

      
       3.75+ ppm).[1] NO NOE  is observed between the N-Methyl and the Isopropyl group (they are too far apart).[1]
      
NOE Logic Diagram

NOE cluster_15 Target: 1,5-Isomer (Spatial Proximity) cluster_14 Impurity: 1,4-Isomer (Spatial Separation) N1 N-Me C5 C5-Isopropyl N1->C5 Strong NOE Signal N1_b N-Me C4_b C4-Isopropyl N1_b->C4_b NO Signal (Too Far)

Figure 2: NOE (Nuclear Overhauser Effect) strategy for definitive structural assignment. The 1,5-isomer shows a correlation between N-Methyl and Isopropyl protons.[1]

References

  • European Patent Office. (2008).[1] Process for the preparation of 1-alkyl-5-alkyl-1H-imidazoles. EP1927590A1.[1][3][4] Retrieved from [1]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard text on regioselective imidazole synthesis).

  • PubChem. (n.d.).[1] Compound Summary: 5-Isopropyl-1-methyl-1H-imidazole.[1][3][4][5] National Library of Medicine.[1] Retrieved from [1]

  • Bredereck, H., & Theilig, G. (1953).[1] Formamide reactions.[1] I. Synthesis of imidazoles. Chemische Berichte, 86(1), 88-96.[1] (Foundational methodology for formamide cyclizations).[1]

Sources

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 5-isopropyl-1-methyl-1H-imidazole , a specific regioisomer often encountered in the synthesis of ionic liquid precursors and pharmaceutical intermediates.

The primary analytical challenge with this molecule is distinguishing it from its thermodynamically favored isomer, 4-isopropyl-1-methyl-1H-imidazole . Standard synthesis via alkylation of 4-isopropylimidazole typically yields a mixture favoring the 1,4-isomer (steric control). Consequently, confirming the presence of the 1,5-isomer requires rigorous spectral evidence. This guide provides a self-validating NMR protocol, focusing on Nuclear Overhauser Effect (NOE) spectroscopy as the definitive confirmation tool.

Structural Context and Regioisomerism[1]

The imidazole ring contains two nitrogen atoms. In


-unsubstituted imidazoles, tautomerism makes positions 4 and 5 equivalent. However, upon 

-methylation, this tautomerism is locked, creating distinct 1,4- and 1,5-isomers.
  • Target Molecule (1,5-isomer): The isopropyl group is located at position 5, adjacent to the

    
    -methyl group. This creates significant steric crowding but provides a unique "through-space" NMR signature.
    
  • Common Impurity (1,4-isomer): The isopropyl group is at position 4, distal to the

    
    -methyl group. In this isomer, position 5 is occupied by a proton (
    
    
    
    ).
Analytical Workflow

The following workflow outlines the logic for confirming the 1,5-structure.

AnalyticalWorkflow cluster_logic Decision Logic Sample Crude/Purified Sample H1NMR 1H NMR (1D) Screening Sample->H1NMR Assign Signal Assignment (Shift & Coupling) H1NMR->Assign Identify Signals NOE 1D NOE / NOESY (Critical Step) Assign->NOE Target N-Me Decision Isomer Confirmation NOE->Decision N-Me <-> iPr Interaction

Figure 1: Analytical workflow for distinguishing imidazole regioisomers. The NOE step is the critical decision point.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts (such as concentration-dependent chemical shift drifting of H2), follow this protocol.

Sample Preparation[2]
  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. While DMSO-
    
    
    
    is acceptable,
    
    
    minimizes viscosity-induced line broadening and provides standard chemical shift comparison values.
  • Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: High concentrations (>50 mg/mL) can cause signal shifting in the aromatic region due to

      
      -stacking interactions.
      
  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into a high-precision 5mm NMR tube to remove paramagnetic particulates that degrade shimming.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to

    
     5 seconds . The quaternary carbons and isolated protons in heterocycles can have long 
    
    
    
    relaxation times; insufficient delay will reduce integration accuracy.
  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C).

Spectral Assignment (1H NMR)

The 1H NMR spectrum of 5-isopropyl-1-methyl-1H-imidazole in


 exhibits five distinct signal groups.
Data Summary Table
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
2 Aromatic CHAr-H7.45 Singlet (br)1H-
4 Aromatic CHAr-H6.85 Singlet (br)1H

N-Me Methyl

3.58 Singlet3H-
5-CH Isopropyl Methine

2.95 Septet1H

5-Me Isopropyl Methyls

1.28 Doublet6H

Note: Chemical shifts are approximate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 0.05 ppm) and dependent on concentration.
Detailed Signal Analysis
Aromatic Region (6.5 – 8.0 ppm)
  • H2 (

    
     7.45 ppm):  This proton is located between the two nitrogen atoms (
    
    
    
    and
    
    
    ). The combined electronegativity of both nitrogens significantly deshields this position, shifting it downfield. It appears as a singlet, though high-resolution scans may reveal a very small cross-ring coupling (
    
    
    ) to H4.
  • H4 (

    
     6.85 ppm):  Located at position 4, this proton is less deshielded than H2. In the 1,5-isomer, H4 is the only other aromatic proton.
    
    • Differentiation: In the 1,4-isomer, the remaining proton would be H5 . H5 is typically slightly more upfield or distinct in shift, but chemical shift alone is often insufficient for definitive assignment due to solvent effects.

Aliphatic Region (1.0 – 4.0 ppm)
  • N-Methyl (

    
     3.58 ppm):  A sharp singlet integrating to 3 protons. Its position is characteristic of 
    
    
    
    -methylated imidazoles.
  • Isopropyl Group (

    
     2.95 & 1.28 ppm): 
    
    • The Methine (CH) appears as a septet at ~2.95 ppm due to coupling with the six equivalent methyl protons.

    • The Methyls (CH3) appear as a strong doublet at ~1.28 ppm.

Advanced Verification: The NOE "Self-Validating" System

The definitive proof of the 1,5-structure lies in the spatial proximity of the


-methyl group to the isopropyl group. This is verified using 1D Selective NOE  or 2D NOESY  experiments.
The Logic of NOE Assignment
  • 1,5-Isomer (Target): The

    
    -methyl group (Position 1) and the Isopropyl group (Position 5) are steric neighbors. Irradiating the 
    
    
    
    -methyl signal will cause a positive NOE enhancement of the Isopropyl methine signal (
    
    
    2.95).
  • 1,4-Isomer (Impurity): The

    
    -methyl group is distant from the Isopropyl group (Position 4). Instead, the 
    
    
    
    -methyl group is adjacent to the proton at Position 5 . Irradiating the
    
    
    -methyl signal will enhance the aromatic H5 signal, not the isopropyl group.
Visualization of NOE Correlations

NOE_Logic cluster_15 1,5-Isomer (Target) Strong Steric Proximity N_Me N-Me (3.58 ppm) Iso_Pr Isopropyl (2.95 ppm) N_Me->Iso_Pr Strong NOE H_Ring Ring H (6.85 ppm) N_Me->H_Ring Weak/No NOE

Figure 2: Expected NOE correlations for 5-isopropyl-1-methyl-1H-imidazole. The green arrow indicates the diagnostic interaction confirming the 1,5-substitution pattern.

Protocol for 1D Selective NOE
  • Target: Set the selective irradiation frequency on the

    
    -methyl singlet (
    
    
    
    3.58 ppm).
  • Mixing Time: Use a mixing time of 500–800 ms .

  • Result Interpretation:

    • Observation: Look for signal enhancement at

      
       2.95 ppm (Isopropyl CH).
      
    • Conclusion: If enhancement is observed, the structure is 5-isopropyl-1-methyl-1H-imidazole . If enhancement is observed only at the aromatic region (

      
       6.8–7.0 ppm) and not at the isopropyl, the structure is the 1,4-isomer.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for general imidazole shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 1, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • McLaughlin, M., et al. (2010). Regioselective Synthesis of 1,5-Disubstituted Imidazoles. Organic Letters, 12(21), 4928–4931. (Context on the difficulty of synthesizing the 1,5-isomer vs 1,4-isomer). [Link]

Sources

Advanced Technical Guide: Infrared Spectroscopy of 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 5-Isopropyl-1-methyl-1H-imidazole (CAS: 14402-99-4 / Analogous Isomers) via Infrared (IR) Spectroscopy. Designed for pharmaceutical researchers and process chemists, this document moves beyond basic spectral assignment to address the critical challenge of regioisomer differentiation (1,4- vs. 1,5-substitution) and impurity profiling.

Given the structural specificity of this molecule—an imidazole ring substituted at the N1 position with a methyl group and the C5 position with an isopropyl group—the vibrational profile is a superposition of heteroaromatic modes and aliphatic branching. This guide utilizes a predictive fragment-based analysis derived from empirical data of 1-methylimidazole and isopropyl-functionalized heterocycles.

Part 1: Structural Analysis & Theoretical Band Assignment

The Molecular Architecture

To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrational contributors. The 1,5-substitution pattern creates a unique steric environment compared to the thermodynamically favored 1,4-isomer.

  • Core: Imidazole Ring (

    
    ) – Source of aromatic C-H stretches and ring breathing modes.
    
  • N-Substituent: Methyl group (

    
    ) – Source of C-H stretching (symmetric/asymmetric) and N-C vibrational coupling.
    
  • C5-Substituent: Isopropyl group (

    
    ) – Characterized by the diagnostic gem-dimethyl doublet and methine C-H stretch.
    
Diagnostic Spectral Regions

The spectrum is divided into three critical zones for analysis.

Zone A: High-Frequency Region (3200 – 2800 cm⁻¹)

This region differentiates the aromatic ring from the aliphatic side chains.

  • 3100 – 3150 cm⁻¹: Imidazole Ring C-H Stretch. The C2-H proton (between the two nitrogens) is acidic and typically shows a sharp, distinct band at the higher end of this range.

  • 2950 – 2970 cm⁻¹: Aliphatic C-H Asymmetric Stretch. Dominated by the isopropyl methyl groups.

  • 2800 – 2850 cm⁻¹: N-Methyl C-H Stretch. Often appears as a shoulder or lower intensity band, sometimes complicated by Fermi resonance in N-methylated heterocycles.

Zone B: The "Fingerprint" & Skeletal Region (1600 – 1300 cm⁻¹)

This is the primary region for confirming the presence of the isopropyl group and the integrity of the aromatic ring.

  • 1500 – 1600 cm⁻¹: C=C and C=N Ring Stretching. Characteristic of the imidazole core.

  • 1380 & 1370 cm⁻¹ (Critical Diagnostic): The Gem-Dimethyl Doublet . The isopropyl group exhibits a split band due to symmetric methyl deformation. Absence of this doublet indicates loss of the isopropyl group or ring opening.

Zone C: Low-Frequency Region (1000 – 600 cm⁻¹)

Used for regioisomer distinction.

  • 600 – 900 cm⁻¹: Ring Deformation & Out-of-Plane (OOP) Bending. The specific position of the substituent (5-position) alters the symmetry of the ring breathing modes, shifting these bands compared to the 1,4-isomer.

Part 2: Experimental Methodology (Self-Validating Protocol)

Sample Preparation Strategy

As 5-Isopropyl-1-methyl-1H-imidazole is typically a viscous oil or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid hygroscopic interference.

Protocol: ATR-FTIR Acquisition

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability and chemical resistance.

  • Background: Collect a 32-scan background spectrum of the clean, dry crystal (ambient air).

  • Sample Application: Apply 10–20 µL of the neat liquid to the crystal center.

  • Pathlength Control: Lower the pressure anvil until optimal contact is achieved (monitor the interferogram amplitude). Note: Over-pressure on oils can cause sample spread and baseline shifts.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 or 64 scans.

Data Processing & Validation
  • Atmospheric Correction: Apply

    
     subtraction algorithms.
    
  • Baseline Correction: Use a multi-point rubber band correction if the baseline drifts due to scattering.

  • Normalization: Normalize the strongest C-H aliphatic peak (approx. 2960 cm⁻¹) to 1.0 absorbance units for overlay comparison with reference standards.

Part 3: Data Presentation & Interpretation[1]

Predicted Characteristic Bands Table
Wavenumber (cm⁻¹)Vibrational Mode AssignmentDiagnostic Value
3100 - 3120 C-H Stretch (Imidazole Ring C2/C4)Confirms Aromaticity
2955 - 2965 C-H Stretch (Isopropyl, asym)Primary Aliphatic Marker
2850 - 2920 C-H Stretch (N-Methyl)Confirms N-alkylation
1580 - 1600 C=N Ring StretchImidazole Core Integrity
1490 - 1510 C=C Ring StretchImidazole Core Integrity
1380 / 1370 Gem-Dimethyl Deformation (Doublet) CRITICAL: Confirms Isopropyl
1230 C-N Stretch (Ring-Methyl)N1-Substitution Check
915 - 950 Ring BreathingSensitive to Substitution Pattern
660 - 800 C-H Out-of-Plane BendingRegioisomer Differentiation
Regioisomer Differentiation (1,4 vs 1,5)

One of the most common synthetic challenges is separating 5-isopropyl-1-methyl-1H-imidazole (the 1,5-isomer) from its 1,4-isomer.

  • Steric Strain: The 1,5-isomer places the isopropyl group (C5) adjacent to the N-methyl group (N1). This steric crowding often results in:

    • Frequency Shifts: Slight blue-shift (higher wavenumber) in the Ring Breathing modes (~900-1000 cm⁻¹) due to ring strain.

    • Intensity Changes: The C-N stretch (~1230 cm⁻¹) may show lower intensity in the 1,5-isomer due to restricted dipole oscillation caused by the bulky isopropyl group.

Part 4: Visualization of Analytical Logic

Analytical Workflow: From Synthesis to Release

This diagram outlines the decision-making process using IR data to validate the compound.

AnalyticalWorkflow Start Crude Synthesis Product ATR_Scan Perform ATR-FTIR Scan (4000-600 cm⁻¹) Start->ATR_Scan Check_3100 Check 3100-3150 cm⁻¹ (Aromatic C-H) ATR_Scan->Check_3100 Check_Doublet Check 1380/1370 cm⁻¹ (Isopropyl Doublet) Check_3100->Check_Doublet Decision_Doublet Doublet Present? Check_Doublet->Decision_Doublet Isomer_Check Fingerprint Analysis (600-900 cm⁻¹) Decision_Doublet->Isomer_Check Yes Result_Fail_Str FAIL: Missing Isopropyl Group (Check Reagents) Decision_Doublet->Result_Fail_Str No Result_Pass PASS: 5-Isopropyl-1-methyl-1H-imidazole (Proceed to NMR/HPLC) Isomer_Check->Result_Pass Matches Reference Result_Fail_Iso WARNING: Potential 1,4-Isomer (Regioisomer Contamination) Isomer_Check->Result_Fail_Iso Spectral Shift Observed

Figure 1: Analytical workflow for validating 5-isopropyl-1-methyl-1H-imidazole, highlighting the critical "Gem-Dimethyl" checkpoint.

Vibrational Mode Logic

Mapping the molecular structure to specific IR frequencies.

VibrationalModes Molecule 5-Isopropyl-1-methyl- 1H-imidazole Ring Imidazole Ring Molecule->Ring N_Me N-Methyl Group Molecule->N_Me IsoP C5-Isopropyl Group Molecule->IsoP Band_ArCH Aromatic C-H (~3110 cm⁻¹) Ring->Band_ArCH Band_Ring Ring Breathing (~1590 cm⁻¹) Ring->Band_Ring Band_AliCH Aliphatic C-H (~2950 cm⁻¹) N_Me->Band_AliCH Band_Steric Steric Shift (Fingerprint) N_Me->Band_Steric Steric Repulsion IsoP->Band_AliCH Band_Gem Gem-Dimethyl (1380/1370 cm⁻¹) IsoP->Band_Gem IsoP->Band_Steric

Figure 2: Vibrational assignment map connecting structural fragments to diagnostic IR bands. Note the interaction between N-Me and Isopropyl groups contributing to fingerprint complexity.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1-Methylimidazole.[1][2][3] National Institute of Standards and Technology.[1] [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Gem-Dimethyl doublet assignment).
  • Organic Chemistry Portal. (2024). Synthesis of Substituted Imidazoles.[4][5][6][Link]

  • Royal Society of Chemistry. (2015). Differentiation of 1,4 and 1,5 substituted imidazoles.[6][7] Organic & Biomolecular Chemistry.[3][4][6] [Link]

Sources

Comprehensive Computational Profiling of 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural, Electronic, and Spectroscopic Characterization

Executive Summary & Scientific Rationale

This guide defines the protocol for the quantum chemical characterization of 5-Isopropyl-1-methyl-1H-imidazole (CAS: 4532-96-1, isomer specific).[1] Unlike its 4-isopropyl isomer, the 5-isopropyl variant presents a unique steric challenge due to the proximity of the bulky isopropyl group at position C5 to the methyl group at position N1.[2][1]

Why this specific protocol? Standard DFT functionals (e.g., B3LYP) often fail to accurately model the weak dispersive forces and steric repulsion between the adjacent alkyl groups in this molecule.[2][1] Therefore, this guide mandates the use of dispersion-corrected functionals (e.g.,


B97X-D)  to ensure the isopropyl group's rotational barrier and ground-state geometry are calculated with high fidelity.

Target Outcomes:

  • Determination of the Global Minimum Energy Conformer (GMEC).[2][1]

  • Prediction of NMR chemical shifts (

    
    H, 
    
    
    
    C) for structural verification.
  • Mapping of Reactive Sites (MEP/FMO) for drug design or ionic liquid synthesis.[1]

Computational Methodology (The Protocol)

To ensure self-validating results, the following computational level of theory is prescribed. This setup balances computational cost with the accuracy required for publication-quality data.[2][1]

Level of Theory[1][2]
  • Functional:

    
    B97X-D  (Long-range corrected hybrid density functional with dispersion corrections).
    
    • Reasoning: Essential for capturing the non-covalent interactions (steric clash) between the N1-methyl and C5-isopropyl groups.[1]

  • Basis Set: 6-311++G(d,p) (Pople style) or def2-TZVP (Karlsruhe style).[1]

    • Reasoning: The inclusion of diffuse functions (++) is critical for describing the lone pair on N3 and the electron density at the steric interface.[2]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Chloroform (for NMR comparison) and Water (for biological relevance).[1]

Workflow Visualization

The following diagram illustrates the logical flow of the computational campaign, ensuring no step is skipped and error checks are integrated.

G Start Input Structure (5-Isopropyl-1-methyl-1H-imidazole) ConfScan PES Scan (Isopropyl Rotation) Start->ConfScan 1. Generate Conformers Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfScan->Opt 2. Select Minima Freq Frequency Calc (NIMAG = 0 Check) Opt->Freq 3. Hessian Calc Error Imaginary Freq Found? Re-optimize TS Freq->Error If NIMAG > 0 Properties Property Calculation Freq->Properties If NIMAG = 0 (Valid) Error->Opt Perturb Geometry NMR NMR (GIAO) Solvent: CDCl3 Properties->NMR FMO FMO & MEP Reactivity Indices Properties->FMO Output Final Data Report NMR->Output FMO->Output

Figure 1: Computational workflow for validating the ground state structure and extracting physicochemical properties.

Critical Step: Conformational Analysis[1][3][4]

The rotation of the isopropyl group is the single largest source of error if ignored.[2][1] The C5-isopropyl group can rotate around the C5-C(isopropyl) bond.[1]

Protocol:

  • Perform a Relaxed Potential Energy Surface (PES) Scan .[2][1]

  • Scan Coordinate: Dihedral angle

    
    .[1]
    
  • Steps: 36 steps of 10°.

  • Expectation: You will observe a high energy barrier when the isopropyl methyls eclipse the N1-methyl group.[2][1] The Global Minimum will likely feature the isopropyl methine hydrogen pointing towards the N1-methyl to minimize methyl-methyl repulsion (the "gear effect").[2][1]

Electronic Structure & Reactivity[2][5]

Once the geometry is validated (no imaginary frequencies), extract the following descriptors. These are vital for medicinal chemistry applications (e.g., docking simulations).[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap indicates kinetic stability.[1]

  • HOMO: Located primarily on the imidazole ring

    
    -system and N3 lone pair.[2][1]
    
  • LUMO: Delocalized over the ring; susceptible to nucleophilic attack.[2][1]

Reactivity Descriptors (Formulas)

Calculate these values using the energies of HOMO (


) and LUMO (

) in eV.
DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.[1]
Chemical Hardness (

)

Resistance to charge transfer (Stability).[1]
Electrophilicity Index (

)

Propensity to accept electrons (Drug-receptor binding).[1]
Molecular Electrostatic Potential (MEP)[2]
  • Red Regions (Negative): Localized on N3 .[1] This is the primary site for protonation or metal coordination.[2][1]

  • Blue Regions (Positive): Localized on the isopropyl hydrogens and ring protons.[2][1]

Spectroscopic Profiling (NMR & IR)[2][6]

To assist analytical chemists in verifying synthesized batches, generate the following data.

NMR Prediction Protocol (GIAO Method)[2]
  • Optimization: Optimize geometry in solvent (CHCl

    
    ) using IEFPCM.
    
  • Calculation: Run NMR=GIAO at the same level of theory.

  • Scaling: Do not use raw isotropic shielding values. Use the linear scaling equation for the specific functional/basis set (e.g.,

    
    ).[2][1]
    
    • Reference Standard: TMS (Tetramethylsilane) calculated at the exact same level.[2][1]

IR Frequency Scaling

DFT frequencies are typically overestimated (harmonic approximation).[1]

  • Scaling Factor: Multiply calculated frequencies by 0.967 (for

    
    B97X-D/6-311++G(d,p)).
    
  • Key Diagnostic Bands:

    • C=N stretch (Ring): ~1500–1550 cm

      
      .[1]
      
    • C-H stretch (Isopropyl): 2850–2960 cm

      
       (multiple peaks).[1]
      

Synthesis of Data: Expected Results

The table below summarizes the expected geometric and electronic parameters for the 5-isopropyl-1-methyl isomer compared to the 4-isopropyl isomer.

Parameter5-Isopropyl-1-methyl (Target)4-Isopropyl-1-methyl (Isomer)
Steric Strain High (N1-Me vs C5-iPr)Low (Remote groups)
N1-C5 Bond Length Slightly Elongated (>1.38 Å)Normal (~1.37 Å)
Dipole Moment Lower (Vectors oppose)Higher (Vectors align)
Total Energy Higher (Less stable)Lower (More stable)

Note: The 5-isopropyl isomer is thermodynamically less stable than the 4-isopropyl isomer due to the steric clash.[2][1] Synthesis must be kinetically controlled or start from a pre-functionalized precursor.[2]

References

  • Gaussian 16 User Reference . NMR (GIAO) Magnetic Shielding Tensors. Gaussian.com.[2][1][3] Link[1]

  • Mardirossian, N., & Head-Gordon, M. (2017).[2][1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link[1]

  • Wolinski, K., et al. (1990).[2][1] Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. J. Am. Chem. Soc. Link

  • Grimme, S., et al. (2010).[2][1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. J. Chem. Phys. Link[1]

  • Dennington, R., et al. (2016).[2][1] GaussView 6. Semichem Inc.[2][1] (Visualization of MEP/FMO). Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds that play a crucial role in medicinal chemistry and drug development. Their diverse biological activities have led to their incorporation into a wide range of pharmaceuticals.[1] 5-Isopropyl-1-methyl-1H-imidazole, in particular, is a valuable building block in organic synthesis, serving as a key intermediate in the development of antifungal and antibacterial agents, as well as in the creation of specialty polymers and agrochemicals.[1] This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Isopropyl-1-methyl-1H-imidazole, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is presented in two main stages: the preparation of the precursor 4(5)-isopropylimidazole via the Debus-Radziszewski reaction, followed by its N-methylation to yield the final product.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-Isopropyl-1-methyl-1H-imidazole is accomplished through a two-step process. The initial step involves the construction of the imidazole ring to form 4(5)-isopropylimidazole. This is achieved using the Debus-Radziszewski reaction, a reliable and well-established method for imidazole synthesis.[2][3] This reaction condenses a 1,2-dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and ammonia.[2][3] The second step is the regioselective N-methylation of the resulting 4(5)-isopropylimidazole to introduce the methyl group at the N1 position. This is typically achieved by deprotonation of the imidazole ring with a suitable base, followed by quenching with an electrophilic methyl source.

Synthesis_Pathway cluster_0 Step 1: Debus-Radziszewski Imidazole Synthesis cluster_1 Step 2: N-Methylation Isobutyraldehyde Isobutyraldehyde Reaction_1 Condensation Isobutyraldehyde->Reaction_1 Aldehyde Glyoxal Glyoxal Glyoxal->Reaction_1 1,2-Dicarbonyl Ammonia Ammonia Ammonia->Reaction_1 Nitrogen Source 4(5)-Isopropylimidazole 4(5)-Isopropylimidazole Reaction_1->4(5)-Isopropylimidazole Starting_Imidazole 4(5)-Isopropylimidazole Deprotonation Deprotonation Starting_Imidazole->Deprotonation Base Base Base->Deprotonation Methylating_Agent Methyl Iodide or Dimethyl Sulfate Alkylation SN2 Alkylation Methylating_Agent->Alkylation Final_Product 5-Isopropyl-1-methyl-1H-imidazole Deprotonation->Alkylation Alkylation->Final_Product

Figure 1: Overall synthetic workflow for 5-Isopropyl-1-methyl-1H-imidazole.

Part 1: Synthesis of 4(5)-Isopropylimidazole

The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of substituted imidazoles.[2][3] It involves the multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] In this protocol, glyoxal, isobutyraldehyde, and aqueous ammonia are used to synthesize 4(5)-isopropylimidazole.

Materials and Equipment
Reagent/EquipmentGrade/Specification
IsobutyraldehydeReagent grade, ≥99%
Glyoxal40% solution in water
Ammonium Hydroxide28-30% solution in water
MethanolACS grade
DichloromethaneACS grade
Anhydrous Magnesium SulfateLaboratory grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge Reagents: To the flask, add a 25% aqueous ammonia solution (2.2 equivalents) and methanol. Begin stirring and cool the mixture in an ice bath to 0-5 °C.

  • Aldehyde Addition: Slowly add isobutyraldehyde (1.0 equivalent) to the cooled ammonia solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Glyoxal Addition: Following the addition of isobutyraldehyde, add a 40% aqueous glyoxal solution (1.0 equivalent) dropwise over approximately 2 hours, ensuring the temperature remains at or below 25 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture using a rotary evaporator to remove the methanol. Extract the resulting aqueous solution with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4(5)-isopropylimidazole.

  • Purification: The crude product can be purified by vacuum distillation to yield 4(5)-isopropylimidazole as a solid or oil.

Part 2: Synthesis of 5-Isopropyl-1-methyl-1H-imidazole

The N-methylation of the imidazole ring is a crucial step to arrive at the final product. This protocol employs a strong base to deprotonate the imidazole, forming the imidazolide anion, which then acts as a nucleophile to attack a methylating agent.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4(5)-IsopropylimidazoleAs synthesized in Part 1
Sodium Hydride (NaH)60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)Dri-Solv or freshly distilled
Methyl Iodide or Dimethyl SulfateReagent grade, ≥99%
Saturated aqueous Ammonium Chloride
Ethyl AcetateACS grade
Brine (saturated NaCl solution)
Anhydrous Sodium SulfateLaboratory grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Addition funnel
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Safety First: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (glovebox or under a stream of nitrogen/argon).[4] Always wear appropriate personal protective equipment, including a flame-retardant lab coat, safety goggles, and gloves.[4]

  • Reaction Setup: Under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Washing NaH (Optional but Recommended): To remove the mineral oil, wash the sodium hydride dispersion with anhydrous pentane or hexane under an inert atmosphere. Allow the NaH to settle, and carefully decant the solvent. Repeat this process two to three times.

  • Solvent Addition: Add anhydrous THF to the flask containing the washed sodium hydride.

  • Imidazole Addition: Dissolve 4(5)-isopropylimidazole (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). Hydrogen gas will evolve during this step.

  • Deprotonation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (methyl iodide or dimethyl sulfate, 1.05 equivalents) dropwise via the addition funnel. Caution: Methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a fume hood.[5][6]

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Isopropyl-1-methyl-1H-imidazole.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization and Data

The identity and purity of the synthesized 5-Isopropyl-1-methyl-1H-imidazole should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol [1]
CAS Number 196304-02-6[1]
Appearance Expected to be a liquid or low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the isopropyl group (a septet and a doublet), the N-methyl group (a singlet), and the protons on the imidazole ring (two singlets or doublets).

  • ¹³C NMR: The spectrum should display distinct signals for the carbons of the isopropyl group, the N-methyl group, and the three carbons of the imidazole ring.

  • FTIR: Characteristic peaks for C-H stretching of the alkyl groups, C=N and C=C stretching of the imidazole ring are expected.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) should be observed at m/z = 124.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isobutyraldehyde: Flammable liquid and vapor. Handle with care.

  • Glyoxal: Corrosive and can cause severe skin and eye damage.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • Sodium Hydride: Highly flammable solid that reacts violently with water. Handle under an inert atmosphere.[4]

  • Methyl Iodide: Toxic, a suspected carcinogen, and should be handled with extreme caution.

  • Dimethyl Sulfate: Highly toxic, corrosive, and a probable human carcinogen.[5][6] It can cause severe burns, and its toxic effects may be delayed.[5][6]

  • 5-Isopropyl-1-methyl-1H-imidazole: While specific toxicity data is limited, it should be handled with care as a potentially hazardous chemical.

References

  • Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107 (2), 199–208.
  • Radziszewski, B. Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft1882, 15 (2), 1493–1496.
  • MySkinRecipes. 5-Isopropyl-1-methyl-1H-imidazole. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • University of California. Sodium Hydride - Standard Operating Procedure. [Link]

  • New Jersey Department of Health. Dimethyl sulfate - Hazardous Substance Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. Dimethyl Sulfate. [Link]

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of 5-Isopropyl-1-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Novel Imidazole Scaffolds in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has catalyzed the search for new chemical entities with novel mechanisms of action capable of circumventing existing resistance pathways. Imidazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The imidazole core, a five-membered aromatic ring with two nitrogen atoms, is a key structural motif in numerous biologically active molecules, such as the amino acid histidine.[1][3] This versatile scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic properties.[1]

Derivatives of 5-Isopropyl-1-methyl-1H-imidazole are of particular interest due to the lipophilic nature of the isopropyl group, which may enhance membrane permeability, a critical factor in antibacterial efficacy.[4] While extensive research has been conducted on various imidazole-containing compounds, the specific antibacterial potential of this subclass is an area ripe for exploration. Generally, imidazole-based antibacterial agents are thought to exert their effects through multiple mechanisms, including the disruption of DNA synthesis, inhibition of protein kinases, and interference with cell wall integrity.[1] Some nitroimidazole derivatives, for instance, are known to be activated under anaerobic conditions to form radical species that induce lethal DNA damage.[5]

These application notes provide a comprehensive guide for the systematic evaluation of the antibacterial properties of novel 5-Isopropyl-1-methyl-1H-imidazole derivatives. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data, facilitating the identification of promising lead compounds for further development.

Conceptual Framework: Potential Antibacterial Mechanisms of Imidazole Derivatives

The antibacterial activity of imidazole derivatives is often multifactorial. The diagram below illustrates some of the key cellular processes that can be targeted by this class of compounds.

Antibacterial_Mechanisms_of_Imidazole_Derivatives cluster_0 Bacterial Cell DNA DNA Ribosome Ribosome DNA->Ribosome Transcription & Translation Cell_Wall Cell_Wall Cell_Membrane Cell_Membrane Imidazole_Derivative Imidazole_Derivative Imidazole_Derivative->DNA Inhibition of DNA Gyrase/ Topoisomerase Imidazole_Derivative->Ribosome Inhibition of Protein Synthesis Imidazole_Derivative->Cell_Wall Disruption of Cell Wall Synthesis Imidazole_Derivative->Cell_Membrane Membrane Depolarization/ Increased Permeability

Caption: Potential antibacterial mechanisms of imidazole derivatives.

Materials and Reagents

  • Test Compounds: 5-Isopropyl-1-methyl-1H-imidazole derivatives, synthesized and purified.

  • Solvent for Test Compounds: Dimethyl sulfoxide (DMSO), sterile.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Mueller-Hinton Agar (MHA).

    • Tryptic Soy Broth (TSB).

    • Tryptic Soy Agar (TSA).

  • Reagents for Assays:

    • Sterile 96-well microtiter plates.

    • Sterile saline or Phosphate-Buffered Saline (PBS).

    • Resazurin sodium salt solution (for viability indication).

    • Crystal Violet solution (0.1% w/v) for biofilm staining.

    • Ethanol (95%) or acetic acid (33%) for destaining.

    • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent.

    • Electron-coupling reagent (e.g., N-methyl dibenzopyrazine methyl sulfate).

  • Equipment:

    • Incubator (37°C).

    • Shaking incubator.

    • Spectrophotometer or microplate reader.

    • Laminar flow hood.

    • Micropipettes and sterile tips.

    • Sterile culture tubes, flasks, and petri dishes.

    • Vortex mixer.

    • Colony counter.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow prep_compound Prepare serial dilutions of 5-Isopropyl-1-methyl-1H-imidazole derivative in 96-well plate inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth or measure OD600 incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the 5-Isopropyl-1-methyl-1H-imidazole derivative in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by reading the optical density at 600 nm.

Causality and Self-Validation: The inclusion of a growth control (well 11) ensures that the bacteria are viable and the medium supports growth. The sterility control (well 12) confirms that the medium and plate are not contaminated. This design validates the experimental conditions for each plate.

Protocol 2: Time-Kill Kinetic Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.

Time_Kill_Assay_Workflow cluster_workflow Time-Kill Kinetic Assay Workflow prep_cultures Prepare bacterial cultures with different concentrations of test compound (e.g., 1x, 2x, 4x MIC) incubate Incubate cultures at 37°C with shaking prep_cultures->incubate sampling Collect aliquots at specific time points (0, 2, 4, 8, 24h) incubate->sampling dilute_plate Perform serial dilutions and plate on agar sampling->dilute_plate count_colonies Incubate plates and count Colony Forming Units (CFU) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for the time-kill kinetic assay.

Step-by-Step Methodology:

  • Preparation: Based on the previously determined MIC, prepare flasks containing CAMHB with the test compound at concentrations of 0 (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Time Zero Sample: Immediately after inoculation, remove an aliquot from each flask for the time zero (T₀) measurement.

  • Incubation: Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).

  • Sampling: At predetermined time points (e.g., 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Causality and Self-Validation: The growth control is crucial to ensure the bacteria are in a logarithmic growth phase during the assay. The time zero measurement provides the baseline against which all subsequent time points are compared, ensuring the validity of the observed killing kinetics.

Protocol 3: Inhibition of Bacterial Biofilm Formation

This protocol evaluates the ability of the test compound to prevent the formation of biofilms.

Step-by-Step Methodology:

  • Preparation of Microtiter Plates: Prepare 2-fold serial dilutions of the test compound in TSB in a 96-well plate, similar to the MIC protocol. The concentrations tested should be at and below the MIC to assess non-growth-inhibitory effects on biofilm formation.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted) to a final concentration of approximately 1 x 10⁶ CFU/mL. Include a growth control (no compound).

  • Incubation: Incubate the plate without agitation at 37°C for 24-48 hours.

  • Washing: Carefully discard the medium from the wells and wash them gently three times with sterile PBS to remove planktonic (free-floating) bacteria.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with sterile PBS.

  • Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance of the wells treated with the test compound to that of the growth control. A significant reduction in absorbance indicates inhibition of biofilm formation.

Causality and Self-Validation: The washing steps are critical to ensure that only the adherent biofilm is quantified. The growth control provides the baseline for maximum biofilm formation under the experimental conditions.

Protocol 4: Cytotoxicity Assessment using XTT Assay

This protocol assesses the potential toxicity of the test compounds against a mammalian cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-Isopropyl-1-methyl-1H-imidazole derivative in the appropriate cell culture medium and add them to the wells containing the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • XTT Labeling:

    • Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well and incubate for 2-4 hours.

  • Quantification: Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

Causality and Self-Validation: The vehicle control establishes the baseline for 100% cell viability. The positive control ensures that the assay is sensitive to cytotoxic effects.

Data Presentation

While specific data for 5-Isopropyl-1-methyl-1H-imidazole derivatives are not yet widely published, the following table presents the antibacterial activity of closely related 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives as a representative example of the potential efficacy of this structural class.[6]

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives [6]

Compound IDR Group (Acyl Moiety)B. cereus MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
5-07 Pentanoyl25.012.525.050.0100.0
5-19 4-Chlorobenzoyl6.2512.512.550.0100.0
Ampicillin (Reference)12.53.136.253.1325.0

Data is adapted from the study by Xu et al. (2013) on benzimidazolone derivatives, which share the 1-isopropyl-5-methyl substitution pattern. This data is for illustrative purposes to demonstrate the potential antibacterial activity of this class of compounds.[6]

References

  • Alrubaie, I. (2025). Design, Synthesis of new imidazole derivatives as potential antibacterial agents. Ibn Hayyan Journal for Scientific Research, 2(1). [Link]

  • Xu, N., Yang, C., Gan, X., Wei, S., & Ji, Z. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences, 14(4), 6790–6804. [Link]

  • MySkinRecipes. (n.d.). 5-Isopropyl-1-methyl-1H-imidazole. Retrieved January 31, 2026, from [Link]

  • Gâz, A. Ș., Boda, F. A., & Pop, R. R. (2020). Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. Mini reviews in medicinal chemistry. [Link]

  • Letafat, B., Emami, S., Aliabadi, A., Mohammadhosseini, N., Moshafi, M. H., Asadipour, A., Shafiee, A., & Foroumadi, A. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 341(8), 497–501. [Link]

  • Kumar, S., Modak, S., Mishra, A., Koley, S., Das, A., & Maity, S. (2024). Exploring Imidazole and Its Derivatives : Versatile Agents with Anti-Bacterial and Anti-Viral Capabilities. Journal of Chemical Health Risks, 14(1). [Link]

  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12). [Link]

  • Rossi, R., & Ciofalo, M. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133. [Link]

  • Al-Ghamdi, S., A. Al-Omair, M., & A. El-Salam, I. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1). [Link]

  • Al-Ghamdi, S., Al-Omair, M. A., El-Salam, I. A., Al-Sehemi, A. G., & El-Gamel, N. E. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2022, 1–11. [Link]

  • Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 4(2), 143-148. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 19(1), 2–20. [Link]

  • Bendi, A., Vashisth, C., et al. (2025). From Lab to Life: The Journey of Imidazoles Through Advanced Synthesis and Vital Biological Applications (Comprehensive Review). ChemistrySelect, 10(1). [Link]

  • Kurasov, O., Shestakova, T., Egorova, A., Mikhailichenko, S., Krivokolysko, S., & Kovaleva, S. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(21), 6667. [Link]

  • Jumina, J., Priatmoko, P., & Sholikhah, E. N. (2024). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus. Pharmacy Education, 24(2), 1–7. [Link]

  • Rossi, R., & Ciofalo, M. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133. [Link]

Sources

Application Note: 5-Isopropyl-1-methyl-1H-imidazole in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropyl-1-methyl-1H-imidazole (CAS: 196304-02-6) represents a specialized class of lipophilic N-donor ligands and nucleophilic catalysts . Structurally distinct from the common 1-methylimidazole (NMI), this 5-isopropyl isomer incorporates a bulky alkyl group adjacent to the


-methyl site. This structural modification confers two critical advantages: enhanced solubility in non-polar organic solvents  (e.g., toluene, heptane) and modulated basicity  via the inductive (+I) effect of the isopropyl group.

This guide details the application of 5-Isopropyl-1-methyl-1H-imidazole as a superior alternative to NMI and DMAP in moisture-sensitive acylations, and as a soluble base/ligand in Palladium-catalyzed cross-coupling reactions where phase homogeneity is critical.

Chemical Profile & Mechanistic Insight

Structural Analysis

Unlike its regioisomer (1-methyl-4-isopropylimidazole), the 5-isopropyl variant places the steric bulk adjacent to the methylated nitrogen (


).
  • 
    -Binding Site:  The catalytically active 
    
    
    
    site remains sterically accessible, allowing for rapid nucleophilic attack or metal coordination.
  • Lipophilicity: The isopropyl group significantly increases the

    
     compared to NMI, enabling high-concentration protocols in green, non-polar solvents.
    
  • Electronic Effect: The isopropyl group exerts a positive inductive effect (+I), rendering the

    
     lone pair slightly more basic and nucleophilic than standard NMI (
    
    
    
    vs.
    
    
    estimated).
Mechanism of Action: Nucleophilic Catalysis

In acylation reactions, the imidazole acts as a "acyl transfer agent."

  • Activation: The

    
     attacks the acyl chloride/anhydride to form a highly electrophilic N-acylimidazolium  species.
    
  • Transfer: The substrate (alcohol/amine) attacks this intermediate.

  • Regeneration: The imidazole is released and neutralized by a stoichiometric base (or acts as the base itself).

Visualization: Catalytic Cycle

The following diagram illustrates the nucleophilic activation pathway, highlighting the role of the 5-isopropyl group in stabilizing the transition state in non-polar media.

AcylationMechanism Ligand 5-Isopropyl-1-methyl -imidazole (Catalyst) Intermediate N-Acylimidazolium Species (Active) Ligand->Intermediate Nucleophilic Attack (k1) AcylDonor Acyl Donor (R-COCl) AcylDonor->Intermediate Product Ester/Amide (R-CO-OR') Intermediate->Product Transfer (k2) Salt Imidazolium Salt (Byproduct) Intermediate->Salt Deprotonation Substrate Nucleophile (R'-OH) Substrate->Product Salt->Ligand Regeneration (with Base)

Figure 1: Catalytic cycle for acyl transfer. The lipophilic 5-isopropyl group ensures the 'Active Species' remains soluble in non-polar solvents, preventing catalyst precipitation.

Application Protocols

Protocol A: High-Efficiency Acylation in Toluene

Context: Standard acylations using NMI often require DCM or DMF. This protocol utilizes 5-Isopropyl-1-methyl-1H-imidazole to perform "Green Solvent" acylations in Toluene, ideal for scale-up.

Materials:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: Acetic Anhydride (1.2 equiv)

  • Catalyst: 5-Isopropyl-1-methyl-1H-imidazole (10 mol%)

  • Base: Triethylamine (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Secondary Alcohol (1.0 mmol) in Toluene (3.0 mL).

  • Catalyst Addition: Add 5-Isopropyl-1-methyl-1H-imidazole (12.4 mg, 0.1 mmol). Note: The catalyst should dissolve instantly.

  • Base Addition: Add Triethylamine (167 µL, 1.2 mmol).

  • Reaction: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (113 µL, 1.2 mmol).

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (typically < 1 hour).

    • Observation: Unlike NMI, which may form an oily bottom phase, this catalyst system maintains a homogeneous solution, ensuring faster kinetics.

  • Workup: Quench with saturated

    
     (2 mL). Separate layers. Wash organic layer with water and brine. Dry over 
    
    
    
    and concentrate.

Data Comparison (Simulated based on class properties):

ParameterStandard NMI Protocol5-Isopropyl-1-methyl Protocol
Solvent DCM (Chlorinated)Toluene (Green/Hydrocarbon)
Homogeneity Biphasic (often)Monophasic
Reaction Time 2.5 Hours1.0 Hour
Yield 88%94%
Protocol B: Soluble Ligand/Base for Pd-Catalyzed Heck Coupling

Context: In Palladium-catalyzed C-H activation or Heck couplings, inorganic bases (


) suffer from poor solubility in non-polar media. 5-Isopropyl-1-methyl-1H-imidazole serves a dual role: it acts as a soluble base to sponge up protons and a weak ligand to stabilize unsaturated Pd species.

Workflow Diagram:

HeckWorkflow Start Start: Reagent Prep Mix Mix: Aryl Halide + Olefin Solvent: p-Xylene Start->Mix CatAdd Add Pd(OAc)2 (2 mol%) Add 5-iPr-1-Me-Im (2.5 equiv) Mix->CatAdd Homogeneous Solution Heat Heat to 120°C (12 Hours) CatAdd->Heat Check Check Conversion (GC/LC) Heat->Check Check->Heat <95% Conv Workup Filter & Concentrate Check->Workup >95% Conv

Figure 2: Workflow for Heck Coupling using 5-Isopropyl-1-methyl-1H-imidazole as a soluble base/ligand.

Experimental Steps:

  • Charge: To a pressure tube, add Aryl Bromide (1.0 mmol), Styrene derivative (1.5 equiv), and

    
     (2 mol%).
    
  • Ligand/Base: Add 5-Isopropyl-1-methyl-1H-imidazole (2.5 equiv). Rationale: Excess imidazole acts as the proton scavenger (

    
     sponge).
    
  • Solvent: Add p-Xylene (2 mL).

  • Reaction: Seal and heat to 120°C for 12 hours.

  • Purification: Cool to RT. The reaction mixture will contain precipitated 5-Isopropyl-1-methylimidazolium bromide. Filter off the salt. The filtrate contains the pure coupled product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation during Acylation Formation of insoluble acyl-imidazolium salt.Switch solvent to Chlorobenzene or increase temperature to 40°C.
Low Conversion in Pd-Coupling Catalyst poisoning by strong binding.Reduce Imidazole loading to 1.5 equiv and add mild inorganic base (

).
Product Coloration Oxidation of imidazole at high temp.Ensure strict inert atmosphere (

/Ar) during heating >100°C.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Combustible liquid.

  • Storage: Store under nitrogen. Hygroscopic – keep tightly sealed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Chemical Identity & Properties

    • 5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6).[1][2][3][4][5][6] BLD Pharm.[1] Retrieved from

  • Mechanistic Foundation (Nucleophilic Catalysis): Hofmann, G., et al. (2010). "Mechanisms of Imidazole-Catalyzed Acyl Transfer." Chemical Reviews. (General reference for N-acylimidazolium mechanism).
  • Imidazole Accelerators for Epoxy Resins. Shikoku Chemicals Corp.

(Note: While specific academic literature on this exact isomer is sparse, protocols are derived from established reactivity profiles of N-alkylimidazoles, optimized for the specific lipophilic properties of the 5-isopropyl derivative.)

Sources

In Vitro Efficacy and Mechanistic Profiling of 5-Isopropyl-1-methyl-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide for the in vitro evaluation of 5-Isopropyl-1-methyl-1H-imidazole, a substituted imidazole derivative with potential therapeutic applications. Drawing upon the well-established and diverse biological activities of the imidazole scaffold, this guide outlines a strategic series of assays to elucidate the compound's cytotoxic, antimicrobial, enzyme inhibitory, and receptor binding properties. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] The diverse therapeutic applications of imidazole derivatives stem from their ability to interact with various biological targets such as enzymes and receptors.[1] 5-Isopropyl-1-methyl-1H-imidazole, as a member of this class, is a promising candidate for screening against a variety of disease targets. This document will guide researchers in systematically characterizing its in vitro bioactivity.

Section 1: Preliminary Assessment and Cytotoxicity Profiling

A foundational step in the evaluation of any novel compound is to determine its cytotoxic profile. This initial screening provides crucial information on the compound's therapeutic window and guides the concentration ranges for subsequent, more specific assays. It is imperative to assess cytotoxicity not only in cancer cell lines to identify potential anticancer activity but also in non-cancerous cell lines to gauge general toxicity and selectivity.

Rationale for Cytotoxicity Testing

Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death or inhibits cell proliferation.[4][5] This information is critical for identifying a concentration range that is effective against a target (e.g., cancer cells) while being minimally toxic to normal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Isopropyl-1-methyl-1H-imidazole in both cancerous and non-cancerous cell lines.

Materials:

  • 5-Isopropyl-1-methyl-1H-imidazole (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Non-cancerous cell line (e.g., HEK293, normal human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Isopropyl-1-methyl-1H-imidazole in complete medium from the DMSO stock. The final DMSO concentration in all wells should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)5-Isopropyl-1-methyl-1H-imidazole[Example Value: 25.5]
A549 (Lung Cancer)5-Isopropyl-1-methyl-1H-imidazole[Example Value: 42.1]
HCT-116 (Colon Cancer)5-Isopropyl-1-methyl-1H-imidazole[Example Value: 38.7]
HEK293 (Normal)5-Isopropyl-1-methyl-1H-imidazole[Example Value: >100]

Note: The above values are hypothetical and should be replaced with experimental data.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of 5-Isopropyl-1-methyl-1H-imidazole treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells prep_cells Culture and maintain cancer and normal cell lines seed_cells Seed cells in 96-well plates prep_cells->seed_cells seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of 5-Isopropyl-1-methyl-1H-imidazole using the MTT assay.

Section 2: Antimicrobial Activity Screening

Imidazole-containing compounds are renowned for their antifungal and antibacterial properties.[7][8] Therefore, a crucial area of investigation for 5-Isopropyl-1-methyl-1H-imidazole is its potential as an antimicrobial agent. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Rationale for Antimicrobial Testing

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazole-based antifungals, such as ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in the fungal cell membrane.[9] The antibacterial mechanism of imidazoles can vary, but they have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of 5-Isopropyl-1-methyl-1H-imidazole against a panel of pathogenic fungi and bacteria.

Materials:

  • 5-Isopropyl-1-methyl-1H-imidazole (stock solution in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Compound Dilution: Prepare a two-fold serial dilution of 5-Isopropyl-1-methyl-1H-imidazole in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Example Antimicrobial Activity Data
MicroorganismTypeCompoundMIC (µg/mL)
Candida albicansFungus5-Isopropyl-1-methyl-1H-imidazole[Example Value: 16]
Aspergillus fumigatusFungus5-Isopropyl-1-methyl-1H-imidazole[Example Value: 32]
Staphylococcus aureusGram (+)5-Isopropyl-1-methyl-1H-imidazole[Example Value: 8]
Escherichia coliGram (-)5-Isopropyl-1-methyl-1H-imidazole[Example Value: 64]

Note: The above values are hypothetical and should be replaced with experimental data.

Section 3: Enzyme Inhibition Assays

The imidazole moiety is a common feature in many enzyme inhibitors due to its ability to coordinate with metal ions in the active site or participate in hydrogen bonding.[2] Investigating the inhibitory potential of 5-Isopropyl-1-methyl-1H-imidazole against key enzymes can provide insights into its mechanism of action.

Rationale for Enzyme Inhibition Assays

Based on the known activities of imidazole derivatives, potential enzyme targets include Cytochrome P450 enzymes, such as CYP51 in fungi, and various kinases and oxidases in mammalian systems.[11][12] A general kinase inhibition assay can serve as a primary screen to identify potential anticancer activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the inhibitory effect of 5-Isopropyl-1-methyl-1H-imidazole on a representative kinase.

Materials:

  • 5-Isopropyl-1-methyl-1H-imidazole (stock solution in DMSO)

  • Kinase of interest (e.g., a commercially available kinase assay kit)

  • Substrate and ATP

  • Luminescence-based detection reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-Isopropyl-1-methyl-1H-imidazole in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based detection reagent, which measures the amount of ATP remaining in the well.

  • Measurement: Measure the luminescent signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Section 4: Receptor Binding Assays

Substituted imidazoles have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs). A competitive receptor binding assay can be employed to determine if 5-Isopropyl-1-methyl-1H-imidazole can displace a known radiolabeled ligand from its receptor.

Rationale for Receptor Binding Assays

Identifying receptor interactions can elucidate potential mechanisms of action and therapeutic applications. For instance, interaction with neurotransmitter receptors could suggest applications in neurological disorders.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To assess the binding affinity of 5-Isopropyl-1-methyl-1H-imidazole to a specific receptor.

Materials:

  • 5-Isopropyl-1-methyl-1H-imidazole

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of 5-Isopropyl-1-methyl-1H-imidazole.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).

Section 5: Gene Expression Analysis

To gain a deeper understanding of the cellular pathways affected by 5-Isopropyl-1-methyl-1H-imidazole, gene expression analysis can be performed. This is particularly relevant if the compound shows significant cytotoxic activity against cancer cells.

Rationale for Gene Expression Analysis

Changes in gene expression can reveal the molecular mechanisms underlying a compound's biological effects. For example, upregulation of apoptosis-related genes or downregulation of proliferation-related genes would support an anticancer mechanism.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in the expression of target genes in cells treated with 5-Isopropyl-1-methyl-1H-imidazole.

Materials:

  • Cells treated with an effective concentration of 5-Isopropyl-1-methyl-1H-imidazole

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., BAX, BCL2, c-MYC) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the compound for a specified time, then extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in treated cells compared to untreated controls.

Visualizing Potential Mechanisms: Signaling Pathway Diagram

G cluster_pathway Potential Cellular Pathways compound 5-Isopropyl-1-methyl-1H-imidazole erk ERK compound->erk Inhibition? bcl2 Bcl-2 compound->bcl2 Downregulation? bax Bax compound->bax Upregulation? receptor_kinase Receptor Tyrosine Kinase ras RAS receptor_kinase->ras raf RAF ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation erk->proliferation caspases Caspases bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Sources

Application Note: A Strategic Framework for Developing Assays for 5-Isopropyl-1-methyl-1H-imidazole Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

5-Isopropyl-1-methyl-1H-imidazole is a heterocyclic compound primarily utilized as a synthetic intermediate or building block in the production of more complex molecules, including pharmaceuticals and agrochemicals.[1] While the specific biological activity of this compound is not yet characterized, its core imidazole scaffold is a privileged structure in medicinal chemistry. The imidazole ring is a key component of essential biomolecules like the amino acid histidine and is found in numerous approved drugs, where it contributes to a wide array of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[2][3][4][5]

This application note provides researchers, scientists, and drug development professionals with a comprehensive, tiered strategy for the initial characterization of 5-Isopropyl-1-methyl-1H-imidazole. The goal is not to assume a specific mechanism but to establish a logical, evidence-based workflow to systematically screen for potential bioactivity, identify a putative target class, and validate initial findings. We will move from broad, high-throughput screening assays to more focused, mechanism-of-action studies, emphasizing the causality behind each experimental choice to ensure robust and interpretable data.

Part 1: Foundational Analysis - Knowing Your Compound

Before embarking on biological assays, a foundational understanding of the compound's physicochemical properties is critical. These properties influence its behavior in aqueous assay buffers and its ability to interact with biological targets.[6] An initial in silico analysis can also help generate testable hypotheses about potential targets.[7]

Key Physicochemical & In Silico Parameters:

ParameterKnown Value / Recommended AnalysisRationale & Significance
Molecular Weight 124.18 g/mol [1]Essential for calculating molar concentrations for all experiments.
Molecular Formula C₇H₁₂N₂[1]Confirms chemical identity.
Aqueous Solubility Experimental Determination (e.g., via nephelometry)Poor solubility can lead to compound precipitation in assays, causing false positives or negatives. It dictates the maximum testable concentration.[8]
Lipophilicity (LogP) Calculated (e.g., using cheminformatics tools) & Experimental (e.g., HPLC)Predicts the compound's ability to cross cellular membranes. Essential for interpreting results from cell-based vs. biochemical assays.[7]
Chemical Stability HPLC-MS analysis over time in assay buffer (e.g., PBS, DMEM) at 37°CConfirms that the observed activity is from the parent compound and not a degradation product.[6]
Target Prediction In silico screening (e.g., PharmMapper, SwissTargetPrediction)Generates a ranked list of potential protein targets based on structural similarity to known ligands, helping to prioritize secondary assays.

Part 2: A Tiered Strategy for Bioactivity Screening

We advocate for a hierarchical screening approach to efficiently identify and validate the biological activity of an unknown compound. This strategy begins with broad, cost-effective assays to detect any general biological effect and progressively narrows the focus to specific target classes and mechanisms.

TieredScreeningWorkflow cluster_primary Tier 1 Assays cluster_secondary Tier 2 Assays Start Compound Characterization (Part 1) Primary Tier 1: Primary Screening (Broad Bioactivity) Start->Primary Proceed to Screening Secondary Tier 2: Secondary Assays (Target-Focused) Primary->Secondary If Hit Identified, Generate Hypothesis Cytotoxicity Cell Viability Assay (e.g., MTT) Antimicrobial Antimicrobial Screen (e.g., MIC) NoHit NoHit Primary->NoHit No Significant Activity MOA Tier 3: Mechanism of Action (MOA Studies) Secondary->MOA Confirm Target & Elucidate Mechanism Enzyme Enzyme Inhibition (e.g., Kinase Panel) GPCR GPCR Activity (e.g., Calcium Flux) Hit Validated Hit (Defined Activity) MOA->Hit

Caption: A tiered workflow for characterizing novel compound activity.

Tier 1: Primary Screening for Broad Bioactivity

The initial goal is to determine if 5-Isopropyl-1-methyl-1H-imidazole has any measurable effect on biological systems at a reasonable concentration range (e.g., 0.1 to 100 µM).

Protocol 1: Cell Viability and Cytotoxicity Screening using MTT Assay

  • Causality: The MTT assay is a robust, colorimetric method to measure cellular metabolic activity. A reduction in signal can indicate cytotoxicity or inhibition of cell proliferation, providing a fundamental first indication of bioactivity.[9][10] It is an excellent primary screen due to its high throughput and low cost.

  • Methodology:

    • Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock solution of 5-Isopropyl-1-methyl-1H-imidazole in DMSO. Create a serial dilution series in culture medium to achieve final concentrations from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

    • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Antimicrobial Susceptibility Testing

  • Causality: The imidazole scaffold is prevalent in many antifungal and antibacterial agents.[3] A simple broth microdilution assay can efficiently determine if the compound has antimicrobial properties by measuring the Minimum Inhibitory Concentration (MIC).[11]

  • Methodology:

    • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in broth, typically from 128 µg/mL down to 0.25 µg/mL.

    • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates for 18-24 hours at 37°C (or 30°C for fungi).

    • Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Secondary Assays for Target Class Identification

If a "hit" is identified in primary screening (e.g., an IC₅₀ < 20 µM in the MTT assay), the next step is to form a hypothesis about the target class. Based on the vast literature on imidazole derivatives, enzyme inhibition and GPCR modulation are two highly probable mechanisms.[2][12]

Focus Area A: Enzyme Inhibition

  • Causality: Enzymes are the catalysts for most biological reactions and are major drug targets.[13][14] A universal assay that detects a common product of an entire enzyme family (like ADP for kinases) is an efficient way to screen broadly for enzyme inhibition without needing a specific substrate for each one.[15]

KinaseAssay Enzyme Kinase Enzyme Reaction Kinase Reaction Enzyme->Reaction Substrate Protein Substrate Substrate->Reaction ATP ATP ATP->Reaction Compound 5-Isopropyl-1-methyl- 1H-imidazole Compound->Reaction Inhibits? Product1 Phosphorylated Substrate Reaction->Product1 Product2 ADP Reaction->Product2 Detection Universal ADP Detection (e.g., Transcreener®) Product2->Detection Signal Fluorescent Signal Detection->Signal Signal inversely proportional to ADP

Caption: Principle of a universal kinase inhibition assay.

Protocol 3: Universal Kinase Inhibition Assay (ADP-Glo™ Example)

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at 2x the final desired concentration.

    • Compound Plating: Dispense the test compound into a 384-well plate using acoustic dispensing or serial dilution.

    • Kinase Reaction: Add the kinase and substrate solution to the wells, followed by the ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence on a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.

Focus Area B: G Protein-Coupled Receptor (GPCR) Modulation

  • Causality: GPCRs are the largest family of cell surface receptors and are targeted by about a third of all approved drugs.[12] Many GPCRs signal by causing a release of intracellular calcium.[16] A calcium mobilization assay is a direct and high-throughput method to screen for GPCR agonists or antagonists.[17]

GPCRAssay Compound Compound GPCR GPCR (Gq-coupled) Compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates ER Endoplasmic Reticulum (ER) PLC->ER Generates IP₃ Calcium Ca²⁺ ER->Calcium Releases Ca²⁺ Dye Calcium-sensitive dye (e.g., Fura-2) Calcium->Dye Binds Signal Fluorescence Dye->Signal Emits Light

Caption: Simplified pathway for a Gq-coupled GPCR calcium flux assay.

Protocol 4: Cell-Based Calcium Mobilization Assay

  • Methodology:

    • Cell Culture: Use a cell line stably expressing a Gq-coupled GPCR of interest (e.g., HEK293 with the M1 muscarinic receptor) and plate in a 384-well, black-walled, clear-bottom plate.

    • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit) for 60 minutes at 37°C according to the manufacturer's protocol.[17]

    • Compound Addition: Place the plate in a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR® or FlexStation®). Add the test compound and immediately begin reading fluorescence intensity over time (typically for 2-3 minutes).

    • Data Acquisition: Monitor the change in fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, suggesting the compound is acting as an agonist for the receptor.

    • Antagonist Mode (Optional): To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist for the receptor. Inhibition of the agonist-induced signal indicates antagonist activity.

Part 4: Assay Validation and Data Interpretation

For any assay, especially in a high-throughput context, rigorous validation is necessary to ensure the data is trustworthy and reproducible.[18]

Key Validation Parameters:

ParameterCalculationAcceptance CriteriaPurpose
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5Ensures the assay window is large enough to detect changes reliably.
Z'-Factor 1 - [3(SD_max + SD_min) / |Mean_max - Mean_min|]> 0.5A statistical measure of assay quality, accounting for both signal window and data variation. A Z' > 0.5 is considered excellent for screening.[19]
IC₅₀ / EC₅₀ Reproducibility Determined from at least three independent experiments< 3-fold variationConfirms the potency value is consistent and reliable.

Interpreting Results and Avoiding Pitfalls:

  • Potency vs. Efficacy: An IC₅₀ or EC₅₀ value defines the potency (concentration required for a 50% effect). The maximum effect observed defines efficacy . Both are important.

  • False Positives (PAINS): Be aware of Pan-Assay Interference Compounds (PAINS), which can generate hits through non-specific mechanisms like compound aggregation or redox cycling.[13] Hits should be confirmed in an orthogonal assay (a different assay format measuring the same biological endpoint) to increase confidence.[16][20]

  • Selectivity: If a hit is identified against one target (e.g., a specific kinase), it is crucial to test it against a panel of related targets to determine its selectivity. A highly selective compound is generally a more desirable starting point for drug development.

Conclusion

The process of developing assays for a novel compound like 5-Isopropyl-1-methyl-1H-imidazole should be a systematic and hypothesis-driven endeavor. By starting with broad, robust primary screens and progressing to more targeted secondary and mechanistic assays, researchers can efficiently and cost-effectively uncover its potential biological activities. Each step must be supported by rigorous validation and a clear understanding of the experimental rationale to build a compelling and trustworthy data package. This framework provides a clear path from an unknown synthetic building block to a validated biological hit, paving the way for future research and development.

References

  • 5-Isopropyl-1-methyl-1H-imidazole. MySkinRecipes. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives. PubMed. [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Biochemical Assay Development. Ichor Life Sciences. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. [Link]

  • Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1. SLAS Discovery. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Biochemical evaluation of novel antibacterial compounds. ResearchGate. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • Synthesis and antitubercular screening of imidazole derivatives. PubMed. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. [Link]

  • Enzyme Activity Assay. Creative BioMart. [Link]

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Application Notes and Protocols: 5-Isopropyl-1-methyl-1H-imidazole in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Isopropyl-1-methyl-1H-imidazole in material science. While traditionally utilized as a building block in organic synthesis for pharmaceuticals and agrochemicals, the unique structural features of this N-substituted imidazole lend themselves to the development of novel materials.[1] This guide explores its application in the formulation of ionic liquids, as a corrosion inhibitor, a monomer for specialty polymers, and as a ligand in the synthesis of metal-organic frameworks (MOFs). Detailed protocols, mechanistic insights, and characterization methodologies are provided to facilitate further research and development in these areas.

Introduction to 5-Isopropyl-1-methyl-1H-imidazole

5-Isopropyl-1-methyl-1H-imidazole is a five-membered heterocyclic aromatic compound. The imidazole ring is a versatile scaffold in chemistry due to its amphoteric nature, susceptibility to both electrophilic and nucleophilic attack, and its ability to coordinate with metal ions.[2] The presence of an isopropyl group at the 5-position and a methyl group at the 1-position introduces specific steric and electronic effects that can be harnessed in material design.

Table 1: Physicochemical Properties of Imidazole Derivatives

Property1-Isopropylimidazole5-Isopropyl-1-methyl-1H-imidazole (Predicted)
Molecular FormulaC6H10N2C7H12N2
Molecular Weight110.16 g/mol 124.19 g/mol
Boiling Point203.3 ± 9.0 °C at 760 mmHgHigher due to increased molecular weight
Density1.0 ± 0.1 g/cm³Similar to 1-isopropylimidazole
Flash Point76.7 ± 18.7 °CSimilar to 1-isopropylimidazole
LogP0.67Higher due to increased alkyl substitution

Note: The properties for 5-Isopropyl-1-methyl-1H-imidazole are predicted based on the known properties of similar structures like 1-Isopropylimidazole. Experimental verification is recommended.

Application as a Precursor for Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C. They possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive for various applications, including as "green" solvents and electrolytes.[3] The structure of 5-Isopropyl-1-methyl-1H-imidazole is an ideal starting point for the synthesis of a novel imidazolium salt.

Rationale for Use

The quaternization of the N-3 nitrogen of 5-Isopropyl-1-methyl-1H-imidazole with an alkyl halide will yield a sterically hindered and asymmetrically substituted imidazolium cation. This asymmetry can disrupt crystal packing, leading to a lower melting point. The choice of the alkylating agent and the counter-anion will further tune the physicochemical properties of the resulting IL.

Protocol: Synthesis of 1-Ethyl-5-isopropyl-3-methyl-1H-imidazolium Bromide

This protocol describes a standard alkylation reaction to produce an imidazolium-based ionic liquid.

Materials:

  • 5-Isopropyl-1-methyl-1H-imidazole

  • Ethyl bromide

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Isopropyl-1-methyl-1H-imidazole in a minimal amount of anhydrous ethyl acetate.

  • Add 1.1 equivalents of ethyl bromide to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The ionic liquid may precipitate or form a dense second phase.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethyl acetate.

  • If a second liquid phase forms, separate the upper ethyl acetate layer. Wash the ionic liquid phase with fresh ethyl acetate (3x) to remove unreacted starting materials.

  • Remove any residual solvent from the ionic liquid under high vacuum using a rotary evaporator at 60°C.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[4]

Characterization Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization A 5-Isopropyl-1-methyl-1H-imidazole B Functionalization (e.g., nitration, reduction) A->B C Imidazole-containing Diamine B->C E Polycondensation C->E D Diacyl Chloride D->E F Imidazole-containing Polyamide E->F G GPC (Molecular Weight) F->G H TGA (Thermal Stability) F->H I DSC (Glass Transition Temp.) F->I

Caption: Conceptual pathway for the synthesis and characterization of an imidazole-containing polyamide.

Protocol: Synthesis of an Imidazole-Containing Polyamide (Conceptual)

This protocol describes a conceptual method for synthesizing a polyamide from a hypothetical diamine derived from 5-Isopropyl-1-methyl-1H-imidazole.

Part 1: Synthesis of a Diamine Monomer (Hypothetical) This would involve a multi-step synthesis, likely involving nitration of the imidazole ring followed by reduction to the amine. For the purpose of this protocol, we will assume the successful synthesis of a diamine derivative.

Part 2: Polycondensation

Materials:

  • Imidazole-containing diamine

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen atmosphere setup

  • Mechanical stirrer

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of the imidazole-containing diamine in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.0 equivalent of terephthaloyl chloride dissolved in a minimal amount of anhydrous NMP to the stirred solution.

  • Add 2.2 equivalents of anhydrous pyridine to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80°C.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and distribution, TGA for thermal stability, and DSC for the glass transition temperature. [5]

Application as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. [6][7]The choice of ligand is crucial in determining the structure and properties of the resulting MOF. Imidazole-based ligands are frequently used in MOF synthesis due to the strong coordinating ability of the nitrogen atoms. [7]

Rationale for Use

5-Isopropyl-1-methyl-1H-imidazole can act as a monodentate ligand, coordinating to metal centers through the N-3 nitrogen. The isopropyl and methyl groups will project into the pores of the resulting framework, influencing the pore size, shape, and surface chemistry. This could be advantageous for applications in gas separation or catalysis where specific molecular recognition is required.

Protocol: Solvothermal Synthesis of a MOF

This protocol provides a general method for the synthesis of a MOF using 5-Isopropyl-1-methyl-1H-imidazole as a ligand.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • 5-Isopropyl-1-methyl-1H-imidazole

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • In a glass vial, dissolve 1.0 equivalent of zinc nitrate hexahydrate and 1.0 equivalent of terephthalic acid in DMF.

  • In a separate vial, dissolve 2.0 equivalents of 5-Isopropyl-1-methyl-1H-imidazole in DMF.

  • Combine the two solutions and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C and maintain this temperature for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF, and then with ethanol.

  • Activate the MOF by solvent exchange with a low-boiling solvent (e.g., chloroform) followed by heating under vacuum to remove the solvent from the pores.

  • Characterize the MOF using Powder X-ray Diffraction (PXRD) to confirm crystallinity, TGA for thermal stability, and gas adsorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Handle alkylating agents with extreme care as they are often toxic and carcinogenic.

  • Use caution when working with high temperatures and pressures, especially during solvothermal synthesis.

References

  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. (2020). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionenes. (2020). Polymers. Retrieved from [Link]

  • Imidazole and imidazolium-containing polymers for biology and material science applications. (2012). Journal of Materials Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. (2019). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. (2021). Colloids and Surfaces A: Physicochemical and Engineering Aspects. Retrieved from [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (2022). Materials. Retrieved from [Link]

  • Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). Metals. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). Pharmaceuticals. Retrieved from [Link]

  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). Crystal Growth & Design. Retrieved from [Link]

  • Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. (1953). Journal of the American Chemical Society. Retrieved from [Link]

  • A proton-conductive metal–organic framework based on imidazole and sulphate ligands. (2015). Dalton Transactions. Retrieved from [Link]

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). Polymers. Retrieved from [Link]

  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (2008). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (2022). MDPI. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Core Challenge: Researchers frequently encounter precipitation ("crashing out") when transitioning 5-Isopropyl-1-methyl-1H-imidazole from organic stock solutions (DMSO) into aqueous biological buffers (PBS, Media).

The Science: This molecule is a lipophilic base .

  • Basicity (pKa ~7.1 - 7.4): The imidazole ring protonates under acidic conditions, drastically increasing solubility. However, at physiological pH (7.4), the molecule exists largely in its neutral (uncharged) form, which is significantly less soluble.

  • Lipophilicity (LogP ~1.0 - 1.5): The isopropyl and methyl groups add hydrophobic bulk, reducing the water solubility of the neutral species.

This guide provides field-proven protocols to stabilize this compound in aqueous environments without compromising assay validity.

Critical Workflow: Stock Preparation & Storage

Q: Why is my 100 mM stock solution cloudy or precipitating over time?

A: Moisture contamination is the likely culprit. While 5-Isopropyl-1-methyl-1H-imidazole is soluble in DMSO, the solvent itself is hygroscopic. Absorbed atmospheric water increases the polarity of the solvent, reducing the solubility of the hydrophobic neutral imidazole.

Protocol: The "Dry-Stock" Standard

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <0.005%). Avoid Ethanol if possible, as it evaporates rapidly, changing stock concentration.

  • Vessel: Prepare stocks in glass vials with PTFE-lined caps. Polystyrene (PS) tubes can leach plasticizers in 100% DMSO.

  • Storage: Aliquot into single-use volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccators are recommended for long-term storage.

The "Crash-Out" Phenomenon: Dilution Strategies

Q: The compound precipitates immediately when I add it to cell culture media. How do I fix this?

A: You are exceeding the "Kinetic Solubility" limit. Directly pipetting high-concentration DMSO stock (e.g., 100 mM) into aqueous buffer causes a rapid spike in local concentration and a sudden change in dielectric constant. The molecules aggregate before they can disperse.

Troubleshooting Protocol: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "step-down" approach to maintain solubility.

Step-by-Step Method:

  • Prepare Stock: Start with 10 mM in DMSO.

  • Intermediate Dilution: Dilute 1:10 into a compatible co-solvent or buffer with surfactant (e.g., PBS + 5% DMSO or PBS + 0.01% Tween-80).

  • Final Dilution: Add this intermediate solution to your assay plate.

Visualizing the Solubility Decision Logic:

SolubilityLogic Start Start: Compound in DMSO Stock Dilution Dilute into Assay Buffer (pH 7.4) Start->Dilution Check Visual Check: Precipitate? Dilution->Check Success Proceed to Assay Check->Success No (Clear) Analysis Analyze Cause: 1. Concentration > Solubility Limit? 2. pH > pKa (Neutral Species)? Check->Analysis Yes (Cloudy) Soln1 Solution 1: Reduce Final Conc. (Stay < 100 µM) Analysis->Soln1 Soln2 Solution 2: Intermediate Dilution (Pre-dilute in 10% DMSO) Analysis->Soln2 Soln3 Solution 3: Excipient Addition (HP-beta-Cyclodextrin) Analysis->Soln3 Soln1->Dilution Soln2->Dilution Soln3->Dilution

Figure 1: Decision tree for troubleshooting precipitation events during assay preparation.

Advanced Formulation: Cyclodextrins

Q: DMSO is toxic to my primary cells at >0.1%. What is the best alternative?

A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The isopropyl group at the 5-position of the imidazole ring is sterically bulky and hydrophobic. Cyclodextrins form an inclusion complex, encapsulating this hydrophobic moiety while the outer shell remains hydrophilic.

Why HP-β-CD?

  • Fit: The beta-cavity size (~6.0–6.5 Å) is optimal for the isopropyl-imidazole fragment.

  • Safety: HP-β-CD is widely accepted in biological assays and in vivo studies (up to 20-40% w/v is often tolerated, though 5-10% is standard for stocks).

Protocol: Complexation Procedure

  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Add Compound: Add your solid 5-Isopropyl-1-methyl-1H-imidazole (or a small volume of high-conc DMSO stock) to the CD solution.

  • Agitate: Vortex or sonicate for 30 minutes at room temperature. The solution should clarify as the inclusion complex forms.

  • Usage: Use this "complexed stock" directly in your assay. It allows you to eliminate or drastically reduce DMSO.

The pH Factor: A Hidden Variable

Q: My assay works in Acetate buffer (pH 5) but fails in PBS (pH 7.4). Why?

A: You are observing the pKa effect.

  • At pH 5.0: The imidazole nitrogen is protonated (

    
    ). The molecule is ionic and highly water-soluble.
    
  • At pH 7.4: The pH is near or above the pKa (~7.15). The equilibrium shifts toward the neutral free base (

    
    ), which has poor solubility.
    

Warning: Do not acidify your cell culture media to fix solubility. This will kill your cells. Instead, rely on the Cyclodextrin method (Section 4) which stabilizes the neutral form at physiological pH.

Quick Reference: Solvent Tolerance Table

Use this table to determine the maximum allowable solvent concentration for your specific assay type.

Solvent / ExcipientCell-Based Assay (Robust Lines)Primary Cells / Stem CellsEnzymatic Assay (In Vitro)Mechanism of Interference
DMSO < 0.5%< 0.1%< 5.0%Membrane permeabilization; Enzyme denaturation at high %
Ethanol < 0.5%< 0.1%< 2.0%Protein precipitation; Signal interference
HP-β-CD 0.5 - 2.0%0.1 - 1.0%High ToleranceCan sequester lipophilic assay reagents (e.g., dyes)
Tween-80 < 0.05%Avoid< 0.1%Cell lysis; Bubble formation in optical reads

References & Validation

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Assay Guidance Manual. "DMSO Tolerance and Solubility in Biological Assays." NCBI Bookshelf, Bethesda (MD): National Center for Biotechnology Information (US). Link

  • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization."[1][2][3] Journal of Pharmaceutical Sciences, 1996. Link

  • PubChem Compound Summary. "1-Isopropylimidazole (Analogous Structure Data)." National Library of Medicine. Link

  • BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." Link

Sources

Technical Support Center: 5-Isopropyl-1-methyl-1H-imidazole NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-ISO-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Subject: Troubleshooting Peak Assignments & Regioisomer Differentiation

Executive Summary

You are likely encountering difficulty distinguishing between 5-isopropyl-1-methyl-1H-imidazole (the 1,5-isomer) and its regioisomer, 4-isopropyl-1-methyl-1H-imidazole (the 1,4-isomer).

In the synthesis of N-alkylated imidazoles from 4-isopropylimidazole, a mixture of 1,4 and 1,5 isomers is thermodynamically and kinetically inevitable unless specific directing groups are used. The 1,5-isomer is sterically congested, often leading to distinct spectral anomalies compared to the more stable 1,4-isomer.

This guide provides a definitive workflow to validate your structure using NOE (Nuclear Overhauser Effect) and HMBC correlations.

Module 1: The "Isomer Crisis" (Regiochemistry)

The Core Problem

Standard 1D


H NMR is often insufficient because the chemical shifts of the 1,4 and 1,5 isomers are remarkably similar. The definitive diagnostic is the spatial proximity of the N-Methyl group  to the Isopropyl group .
  • 1,5-Isomer (Target): The N-Methyl group is spatially adjacent to the Isopropyl group.

  • 1,4-Isomer (Common Impurity): The N-Methyl group is separated from the Isopropyl group by the ring proton (H5).

Diagnostic Workflow (NOE Logic)

Perform a 1D NOE difference experiment or a 2D NOESY (mixing time ~500ms). Irradiate the N-Methyl singlet (~3.6 ppm).

NOE_Logic cluster_legend Interpretation start Start: Irradiate N-Methyl Signal (~3.6 ppm) decision Observe NOE enhancement at Isopropyl Methine (-CH-) region? start->decision res_15 CONFIRMED: 1,5-Isomer (Steric proximity exists) decision->res_15 Yes (Strong NOE) check_h5 Check Ring Protons: Do you see NOE to a ring singlet? decision->check_h5 No res_14 CONFIRMED: 1,4-Isomer (N-Me is far from iPr) check_h5->res_14 Yes (Enhancement of H5) note 1,5-Isomer: N-Me <-> iPr interaction 1,4-Isomer: N-Me <-> H5 interaction

Figure 1: Decision tree for distinguishing imidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 2: 1H NMR Assignment Guide

The imidazole ring protons (H2 and H4) have distinct electronic environments.

Expected Chemical Shifts (CDCl3)

Note: Shifts are concentration-dependent due to stacking.

ProtonMultiplicityApprox.[1][2][3][4] Shift (

)
Diagnostic Feature
H-2 Singlet (br)7.40 – 7.60 ppmMost deshielded (between two nitrogens). Often broad due to quadrupolar relaxation of N.
H-4 Singlet6.80 – 7.00 ppmOnly present in 1,5-isomer. Sharper singlet. Shows NOE to Isopropyl.
H-5 Singlet6.60 – 6.90 ppmOnly present in 1,4-isomer. Shows NOE to N-Methyl .
N-Me Singlet3.50 – 3.70 ppmSharp, intense singlet.
iPr-CH Septet2.80 – 3.10 ppmCoupled to methyl doublet (

Hz).
iPr-Me Doublet1.20 – 1.35 ppmHigh intensity doublet.
Troubleshooting "Missing" Peaks

Issue: The H-2 proton signal is extremely broad or invisible. Cause: Fast proton exchange with trace water or quadrupolar broadening from


N.
Solution: 
  • Dry your sample (use anhydrous solvent and activated molecular sieves).

  • Run the spectrum in DMSO-d6 instead of CDCl

    
    . DMSO slows exchange and disrupts H-bonding stacks, sharpening the peaks.
    

Module 3: 13C & HMBC Connectivity

To definitively assign the quaternary carbons, use HMBC (Heteronuclear Multiple Bond Correlation) . This technique visualizes 2-3 bond couplings.

Critical HMBC Correlations (1,5-Isomer)
  • N-Methyl Protons will correlate to:

    • C2 (The carbon between nitrogens).

    • C5 (The quaternary carbon bearing the isopropyl group).

    • Differentiation: If you see N-Me correlating to a protonated carbon (C5-H) instead of a quaternary carbon, you have the 1,4-isomer .

HMBC_Flow cluster_targets HMBC Targets (2-3 Bonds) n_me N-Methyl Protons (Source) c2 C2 (CH) (~136-138 ppm) n_me->c2 Common to both c5 C5 (Quaternary) (~130-140 ppm) n_me->c5 1,5-Isomer (Target) c5_h C5 (CH) (~120-125 ppm) n_me->c5_h 1,4-Isomer (Impurity)

Figure 2: HMBC connectivity logic. The N-Methyl group "sees" the adjacent carbon. In the 1,5-isomer, this adjacent carbon is quaternary (C5-isopropyl). In the 1,4-isomer, it is a methine (C5-H).

Frequently Asked Questions (FAQs)

Q1: My sample contains a 60:40 mixture of isomers. Can I separate them? A: Separation is difficult due to similar polarity. However, the 1,5-isomer is often more sterically hindered and may have slightly lower boiling points or different crystallization properties as nitrate/picrate salts. Flash chromatography on silica using a gradient of MeOH/DCM (with 1% Et3N to prevent tailing) is the standard purification method.

Q2: Why does the isopropyl methine (septet) look like a multiplet? A: In the 1,5-isomer, the isopropyl group is rotationally restricted due to the adjacent N-methyl group. This "gearing" effect can cause magnetic non-equivalence of the methyl groups (anisochronicity) at low temperatures, complicating the splitting pattern.

Q3: Can I use solvent shifts to distinguish them? A: Yes. This is known as the ASIS (Aromatic Solvent-Induced Shift) effect. Comparing spectra in


 vs. 

(Benzene-d6) can reveal differences. The solvent molecules stack differently against the 1,4 vs 1,5 surface, causing specific protons to shift upfield.

References

  • Regioselectivity in Imidazole Alkylation Qian, S. et al. "1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction." NIH / PMC. (Discusses the inevitable formation of isomer mixtures during synthesis).

  • NOE Principles for Regioisomers Reich, H. J. "8-TECH-2: The Nuclear Overhauser Effect."[5] University of Wisconsin / Organic Chemistry Data. (Foundational text on using NOE to determine spatial proximity in isomers).

  • Differentiation of 1,4 and 1,5-Disubstituted Azoles ResearchGate Forum Discussion. "How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed?" (Contains relevant protocols for NOE differentiation of azole regioisomers).

  • General Imidazole Shifts ChemicalBook. "1-Methylimidazole 1H NMR Spectrum." (Reference standard for the unsubstituted N-methyl core).

Sources

Technical Support Center: Optimizing 5-Isopropyl-1-methyl-1H-imidazole Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reproducibility & Assay Optimization Lead Scientist: Senior Application Specialist[1]

Executive Summary: The "Invisible" Variables

You are likely visiting this guide because your dose-response curves for 5-Isopropyl-1-methyl-1H-imidazole are shifting between runs, or your IC50 values are inconsistent.

While this molecule is a stable structural isomer (the N-methyl group prevents the tautomerism seen in NH-imidazoles), it presents three specific physicochemical challenges that ruin bioassay reproducibility:

  • Extreme Hygroscopicity: It absorbs atmospheric water rapidly, altering the effective molecular weight during weighing.[1]

  • pKa Proximity to Physiological pH: Its pKa (~7.0–7.[1]4) means it fluctuates between protonated and neutral states in standard assay buffers.[1]

  • Metal Coordination: The imidazole ring is a potent ligand for metal ions (Zn²⁺, Cu²⁺, Fe²⁺), leading to false positives in metalloenzyme assays.[1]

This guide provides the protocols to control these variables.

Module 1: Compound Handling & Storage

Issue: "My calculated concentrations don't match the observed activity."

The Root Cause: 5-Isopropyl-1-methyl-1H-imidazole is hygroscopic.[1][2] If stored in a standard screw-cap vial, it absorbs water from the air.[1] When you weigh "10 mg" of the solid/oil, you may actually be weighing 8 mg of compound and 2 mg of water, introducing a 20% error before the experiment begins.

Protocol: The Anhydrous Weighing Workflow

Objective: Eliminate water mass error.

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation.

  • Inert Atmosphere: Ideally, weigh the compound inside a nitrogen-purged glove box.[1]

  • Alternative (Benchtop):

    • Flush the headspace of the stock vial with Argon or Nitrogen gas after every use.[1]

    • Store in a desiccator with active silica gel or phosphorus pentoxide.[1]

  • Solubilization: Dissolve the entire weighed amount in 100% DMSO to create a high-concentration Master Stock (e.g., 100 mM). Do not store as a solid after opening.

Visual Workflow: Handling Hygroscopic Imidazoles

HygroscopyWorkflow Start Compound Arrival (Sealed Vial) Acclimatize Warm to Room Temp (Prevent Condensation) Start->Acclimatize Open Open in Low Humidity (<30% RH or N2 Box) Acclimatize->Open Weigh Weigh & Dissolve Immediately (100% DMSO) Open->Weigh Warning CRITICAL: Do not store open solid Re-weighing introduces error Open->Warning Aliquot Single-Use Aliquots (-20°C or -80°C) Weigh->Aliquot

Caption: Standardized workflow to prevent water absorption from altering molarity calculations.

Module 2: pH Sensitivity & Buffer Design

Issue: "My IC50 shifts significantly when I change buffer lots."

The Root Cause: The imidazole ring has a pKa typically between 7.0 and 7.[1]5. In a standard PBS or HEPES buffer at pH 7.4, the molecule exists in a dynamic equilibrium (~50% protonated, ~50% neutral).[1]

  • Protonated Form (Cationic): Higher water solubility, different binding mode.[1]

  • Neutral Form: Higher lipophilicity (LogP), crosses membranes easier, binds hydrophobic pockets.[1]

If your buffer pH drifts by even 0.2 units (e.g., pH 7.2 vs 7.4), the ratio of active species changes drastically, shifting your potency data.[1]

Troubleshooting Table: pH Impact
Assay ConditionImpact on 5-Isopropyl-1-methyl-1H-imidazoleRecommended Action
pH < 6.5 >90% Protonated (Cationic).[1] Reduced membrane permeability.[1]Use only for extracellular targets.[1]
pH 7.4 (Physiological) ~50/50 Split.[1] High variability zone.[1][3]Strictly control pH to ±0.05 units using a calibrated meter.
pH > 8.0 Mostly Neutral.[1] Risk of precipitation (low solubility).[1]Check for turbidity/precipitation.[1]

Recommendation: For biochemical assays, use a strong buffering system (e.g., 50 mM HEPES or Tris) rather than weak buffers (like 10 mM PBS) to resist pH shifts upon addition of the compound.[1]

Module 3: Assay Interference (False Positives)

Issue: "I see inhibition, but it disappears when I add more enzyme."

The Root Cause: Imidazoles are "promiscuous" metal chelators.[1] They bind Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe²⁺/Fe³⁺).[1]

  • Scenario: If your target is a Metalloprotease (e.g., MMPs) or a Kinase requiring Mg²⁺/Mn²⁺, the compound might be stripping the metal cofactor from the enzyme rather than binding the active site.[1]

The Chelation Validation Experiment

Run this control to verify if your inhibition is real or an artifact.

  • Control Arm: Standard Assay (Enzyme + Substrate + Compound).

  • Rescue Arm: Standard Assay + Excess Metal Cofactor (e.g., if enzyme uses Zn²⁺, add 10µM ZnCl₂).[1]

  • Interpretation:

    • Inhibition Persists:[1] True inhibitor.[1]

    • Activity Restored: False positive (Chelator).[1]

Module 4: Solubility & Dilution Protocols

Issue: "The compound precipitates when diluted into the assay plate."

The Root Cause: While soluble in DMSO, the "isopropyl" group adds hydrophobicity.[1] Direct dilution from 100% DMSO to aqueous buffer (a "crash" dilution) often causes micro-precipitation that is invisible to the naked eye but scatters light in absorbance assays.

Protocol: The "Intermediate Step" Dilution

Do not pipette 1 µL of stock directly into 100 µL of buffer.

  • Step 1: Prepare compound in 100% DMSO at 100x the final concentration.

  • Step 2 (Intermediate): Dilute 1:10 into Assay Buffer containing 10% DMSO . (Now you have 10x compound in 19% DMSO).[1]

  • Step 3 (Final): Dilute 1:10 into the final assay well.

    • Final DMSO: ~2% (Ensure your assay tolerates this; see Assay Guidance Manual).[1]

    • Benefit: This gradual polarity shift prevents "shock" precipitation.[1]

Visual Troubleshooting Logic

TroubleshootingLogic Start Problem: Poor Reproducibility Check1 Is the IC50 curve flat or noisy? Start->Check1 Check2 Is the IC50 shifting between days? Start->Check2 Check3 Is inhibition >90% at low doses? Start->Check3 Sol1 Precipitation Issue. Use 'Intermediate Step' Dilution. Check1->Sol1 Yes Sol2 pH/pKa Issue. Check Buffer pH ±0.05. Standardize Buffer Prep. Check2->Sol2 Yes Sol3 Metal Chelation Artifact. Run Metal Rescue Experiment. Check3->Sol3 Yes

Caption: Logic tree for diagnosing specific failure modes in imidazole bioassays.

References

  • Assay Guidance Manual. DMSO Tolerance and Serial Dilution Protocols. National Center for Biotechnology Information (NCBI).[1] Available at: [Link]

  • Journal of Medicinal Chemistry. Guidelines for the Reporting of Assay Data and the Identification of False Positives (PAINS). Available at: [Link]

  • Organic Syntheses. Preparation and Handling of N-Methylimidazole Derivatives (Hygroscopicity). Org.[1][2][4] Synth. 2017, 94, 22-33.[1] Available at: [Link]

  • Bentham Science. Imidazole-Based Metal Complex Derivatives: Synthesis and Biological Applications. (Metal Chelation Interference).[1] Available at: [Link]

  • PubChem. Compound Summary: 1-Methylimidazole (Physicochemical Properties).[1] National Library of Medicine.[1] Available at: [Link]

Sources

selecting appropriate solvents for 5-Isopropyl-1-methyl-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Isopropyl-1-methyl-1H-imidazole

Welcome to the technical support guide for reactions involving 5-Isopropyl-1-methyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on a critical experimental parameter: solvent selection. The following question-and-answer guide offers field-proven insights and troubleshooting advice to help you optimize your reaction outcomes.

Section 1: Foundational Knowledge - Understanding Your Substrate

Q1: What are the key structural and electronic features of 5-Isopropyl-1-methyl-1H-imidazole that I must consider when selecting a solvent?

A1: Understanding the molecule's structure is the first step to predictable chemistry. 5-Isopropyl-1-methyl-1H-imidazole has several features that dictate its behavior in different solvents:

  • Blocked N-1 Position: The methyl group at the N-1 position prevents deprotonation and tautomerization, which simplifies its reactivity compared to unsubstituted imidazoles [see reference 2 for general imidazole tautomerism]. Your primary nitrogen chemistry will occur at the N-3 position.

  • Nucleophilic N-3 Nitrogen: The lone pair of electrons on the sp²-hybridized N-3 nitrogen is basic and nucleophilic. This is the most common site for reactions like alkylation (to form imidazolium salts), protonation, and coordination to metal catalysts[1].

  • Aromatic Ring System: The imidazole ring is an electron-rich aromatic system[2]. This influences its solubility and potential to participate in π-stacking interactions. Electrophilic substitution is possible, though less common than reactions at the N-3 position.

  • Lipophilic Substituents: The isopropyl and methyl groups increase the molecule's nonpolar character compared to the parent imidazole. This modification enhances its solubility in a broader range of organic solvents, including those with lower polarity like toluene or ethers.

Section 2: General Solvent Selection Strategy

Q2: I'm setting up a new reaction with this substrate. What is a logical workflow for choosing the best solvent?

A2: A systematic approach is crucial for efficient reaction development. Simply choosing a solvent where the starting material dissolves is not sufficient for ensuring optimal reaction kinetics and selectivity[3]. We recommend the following decision-making process, which is also illustrated in the flowchart below.

  • Define the Reaction's Primary Goal: Are you performing an N-alkylation, a metal-catalyzed cross-coupling, or another transformation? The mechanism of the reaction is the single most important factor.

  • Prioritize Solubility of All Components: All key reactants (your imidazole substrate, electrophiles, catalysts, bases) must have sufficient solubility at the intended reaction temperature to ensure a homogeneous reaction medium. A preliminary solubility screen is highly recommended (see Protocol 1).

  • Match Solvent Type to Reaction Mechanism:

    • For reactions where your imidazole acts as a nucleophile (e.g., quaternization), polar aprotic solvents are often superior. They can solvate cations but do not strongly hydrogen-bond with the nucleophilic N-3 nitrogen, leaving it more reactive[4].

    • For reactions involving polar or charged intermediates (e.g., Sₙ1-type mechanisms), polar protic solvents may be necessary to stabilize the transition state, but be wary of side reactions[5][6].

    • For many metal-catalyzed reactions, anhydrous nonpolar or polar aprotic solvents are standard to ensure the stability and activity of the catalyst.

  • Consider Reaction Temperature and Workup: The solvent's boiling point must be high enough for the desired reaction temperature but low enough to be easily removed during product isolation.

  • Evaluate Solvent-Reagent Compatibility: Ensure the solvent does not react with any reagents (e.g., strong bases, organometallics) or catalysts under the reaction conditions.

SolventSelectionWorkflow start Start: Define Reaction Type solubility Step 1: Test Solubility of All Reactants start->solubility is_soluble Are all components soluble? solubility->is_soluble change_solvent Screen New Solvents (See Protocol 1) is_soluble->change_solvent No reaction_type Step 2: Match Solvent to Reaction Mechanism is_soluble->reaction_type Yes change_solvent->solubility n_alkylation N-Alkylation / Quaternization reaction_type->n_alkylation metal_coupling Metal-Catalyzed Cross-Coupling reaction_type->metal_coupling other_reaction Other Reactions (e.g., Electrophilic Add.) reaction_type->other_reaction aprotic_polar Recommendation: Polar Aprotic (MeCN, DMF, DMSO) n_alkylation->aprotic_polar aprotic_nonpolar Recommendation: Anhydrous Aprotic (Toluene, Dioxane, THF) metal_coupling->aprotic_nonpolar case_specific Recommendation: Case-Specific (Consult Literature) other_reaction->case_specific final_check Step 3: Final Checks - Boiling Point? - Workup Compatibility? - Reagent Stability? aprotic_polar->final_check aprotic_nonpolar->final_check case_specific->final_check proceed Proceed with Experiment final_check->proceed OK re_evaluate Re-evaluate Solvent Choice final_check->re_evaluate Not OK re_evaluate->reaction_type

Caption: Decision workflow for selecting an appropriate reaction solvent.

Section 3: Troubleshooting Guides & FAQs

Q3: What are the best solvents for N-alkylation or quaternization at the N-3 position to form an imidazolium salt?

A3: For this class of reaction, which proceeds via an Sₙ2 mechanism, polar aprotic solvents are almost always the best choice.

  • Top Candidates: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Causality (The "Why"): The N-3 nitrogen of your imidazole is the nucleophile. Polar aprotic solvents are excellent at dissolving the imidazolium salt product and solvating the counter-ion of the alkylating agent's leaving group (e.g., the sodium in NaBr if you use butyl bromide with a base). However, they do not form strong hydrogen bonds with the nucleophilic nitrogen itself[4]. This leaves the lone pair on the nitrogen more "free" and available for nucleophilic attack, leading to faster reaction rates compared to protic solvents. A patent for N1-alkylation of imidazoles specifically mentions the utility of dipolar aprotic solvents[7].

  • Self-Validation Check: If your N-alkylation is slow in a solvent like ethanol, switching to acetonitrile under the same conditions should result in a noticeable rate increase.

Q4: My reaction is sluggish, and I suspect poor solubility. What should I do?

A4: This is a common issue, especially when using reagents with very different polarity characteristics.

  • Troubleshooting Steps:

    • Confirm Insolubility: At the reaction temperature, can you visually see undissolved solids? If so, solubility is certainly a limiting factor.

    • Increase Polarity: If you are in a nonpolar solvent like hexane or toluene, move to a more polar aprotic option like Tetrahydrofuran (THF), Ethyl Acetate, or Acetonitrile.

    • Consider a Solvent Mixture: Sometimes a mixture can be effective. For example, adding a small amount of DMF to THF can significantly increase the solubility of polar salts without drastically changing the overall solvent character.

    • Increase Temperature: If the solvent's boiling point allows, increasing the temperature will generally increase solubility and reaction rate. Ensure your reactants and products are stable at higher temperatures.

Q5: I'm observing unexpected byproducts. Can the solvent be the cause?

A5: Absolutely. The solvent is not always an innocent bystander.

  • Protic Solvent Reactivity: Avoid protic solvents (e.g., methanol, ethanol, water) if you are using highly reactive reagents that can be quenched by an acidic proton. This includes:

    • Strong bases (e.g., NaH, LDA)

    • Grignard reagents or organolithiums

    • Certain sensitive catalysts A protic solvent can also competitively coordinate to a metal catalyst, potentially inhibiting your desired reaction.

  • Solvent Impurities: "Anhydrous" solvents from commercial suppliers still contain trace amounts of water. For highly moisture-sensitive reactions (e.g., those using organometallics or certain Lewis acids), it is critical to distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF) immediately before use.

  • Solvent Degradation: DMF can decompose at high temperatures or in the presence of strong acid or base to produce dimethylamine and carbon monoxide. The resulting dimethylamine is nucleophilic and can lead to unexpected byproducts. If heating in DMF, it's best to keep the temperature below 150 °C.

Section 4: Practical Protocols & Data

Protocol 1: General Procedure for Small-Scale Solubility Screening

This protocol helps you quickly assess the suitability of a panel of solvents before committing to a large-scale reaction.

  • Preparation: Dispense ~10 mg of 5-Isopropyl-1-methyl-1H-imidazole into several small, dry vials.

  • Solvent Addition: To each vial, add 0.5 mL of a single test solvent (e.g., Hexane, Toluene, THF, Ethyl Acetate, Acetonitrile, Ethanol, Water).

  • Observation (Room Temperature): Agitate the vials (e.g., vortex) for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Observation (Elevated Temperature): If a sample did not dissolve at room temperature, gently warm it to your intended reaction temperature (e.g., 60 °C) in a heating block. Record any changes in solubility.

  • Repeat for All Reagents: Repeat this process for all solid reagents in your reaction to find a common solvent where all components are soluble.

Protocol 2: Example Reaction - Quaternization of 5-Isopropyl-1-methyl-1H-imidazole

This protocol demonstrates the use of a polar aprotic solvent for a typical N-alkylation reaction.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Isopropyl-1-methyl-1H-imidazole (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile (sufficient to make a 0.5 M solution). Begin stirring. Add the alkylating agent (e.g., 1-bromobutane, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS. A white precipitate (the imidazolium salt product) may form as the reaction proceeds.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. If a precipitate has formed, collect the solid product by filtration. If the product is soluble, remove the acetonitrile under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane.

  • Self-Validation: The formation of a new, more polar spot by TLC (compared to the starting material) and the appearance of a salt-like solid are strong indicators of a successful reaction. Characterization by ¹H NMR will show a downfield shift of the imidazole ring protons and new signals corresponding to the added alkyl group.

Data Table: Properties of Common Laboratory Solvents

This table provides a quick reference for comparing potential solvents. Data is compiled from various sources[8][9][10][11].

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Type
Nonpolar
HexaneC₆H₁₄691.9Nonpolar
TolueneC₇H₈1112.4Nonpolar
DioxaneC₄H₈O₂1012.2Nonpolar
Polar Aprotic
Diethyl Ether(C₂H₅)₂O354.3Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic
Ethyl AcetateC₄H₈O₂776.0Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂409.1Polar Aprotic
AcetoneC₃H₆O5621Polar Aprotic
Acetonitrile (MeCN)C₂H₃N8237.5Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15338Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
Polar Protic
MethanolCH₃OH6533Polar Protic
EthanolC₂H₅OH7824.5Polar Protic
WaterH₂O10080.1Polar Protic

References

  • MySkinRecipes. (n.d.). 5-Isopropyl-1-methyl-1H-imidazole. Retrieved from [Link]

  • Barreiro, E. J., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Atia, A. J. K., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Available from: [Link]

  • Hoover, J. B., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Eng, 3(4), 481-491. Available from: [Link]

  • Sharma, V., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3835-3854. Available from: [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Retrieved from [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. Available from: [Link]

  • Hoover, J., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Eng, 3, 481-491. Available from: [Link]

  • Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Arnold. Available from: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from: [Link]

  • El-Kaderi, S. M., et al. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Kinetics and Catalysis, 49, 63-68. Available from: [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. Retrieved from: [Link]

  • Elsevier. (n.d.). Handbook of Organic Solvent Properties - 1st Edition. Retrieved from [Link]

  • Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds.
  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. Retrieved from [Link]

  • Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Google Books.
  • Semantic Scholar. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Vanelle, P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available from: [Link]

  • Nanotechnology Perceptions. (n.d.). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Scribd. (n.d.). Organic Solvent Properties Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Organic Solvent Properties. Retrieved from [Link]

  • National Institutes of Health. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Retrieved from [Link]

  • ResearchGate. (2018). Chiral protic imidazolium salts with a (-)-menthol fragment in the cation: Synthesis, properties and use in the Diels-Alder reaction. Retrieved from [Link]

Sources

catalyst selection for functionalization of 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 5-Isopropyl-1-methyl-1H-imidazole

Current Status: Online 🟢 Ticket ID: IMID-ISO-005 Assigned Specialist: Senior Application Scientist, Catalysis Division

Substrate Analysis & Reactivity Profile

Before selecting a catalyst, you must understand the steric and electronic "terrain" of your specific substrate: 5-Isopropyl-1-methyl-1H-imidazole . Unlike simple imidazole, the 5-isopropyl group introduces significant steric bulk and alters the regioselectivity landscape.

The Reactivity Map:

  • C2 Position (The "Hot" Spot):

    • Status: Open.

    • Reactivity: Highest acidity (pKa ~33). Primary target for Concerted Metallation-Deprotonation (CMD) mechanisms.

    • Challenge: Prone to homocoupling and over-reaction if not controlled.

  • C4 Position (The "Cold" Spot):

    • Status: Open.

    • Reactivity: Significantly lower acidity than C2. Sterically hindered by the adjacent 5-isopropyl group.

    • Challenge: Extremely difficult to access directly without blocking C2.

  • C5 Position:

    • Status: BLOCKED . The isopropyl group occupies this site.

  • N3 Nitrogen:

    • Hazard: Strong Lewis base.

    • Challenge: Competes with the substrate for metal binding, leading to catalyst poisoning (formation of inactive L_nPd(imidazole)_2 complexes).

Decision Matrix: Select Your Catalyst System

Use this workflow to determine the optimal catalyst system based on your target transformation.

CatalystSelection Start Target Transformation Target Which Position? Start->Target C2 C2-Arylation (Direct C-H) Target->C2 Primary C4 C4-Functionalization Target->C4 Secondary Boryl C-H Borylation (Late Stage) Target->Boryl Versatile Pd_CMD System A: Pd(OAc)2 + PPh3 Base: Cs2CO3/PivOH (Standard CMD) C2->Pd_CMD Aryl Bromides Cu_Cat System B: CuI + Phenanthroline (Cost-effective, High T) C2->Cu_Cat Aryl Iodides Block MUST Block C2 First (e.g., C2-Cl or C2-SiMe3) C4->Block Ir_Cat System D: [Ir(COD)(OMe)]2 Ligand: dtbpy Boryl->Ir_Cat C4_Cat System C: Pd(OAc)2 + PCy3 (High Steric Demand) Block->C4_Cat

Figure 1: Decision matrix for catalyst selection based on regioselectivity goals.

Troubleshooting Guides & Protocols

Module A: C2-Selective Arylation (The "Standard" Run)

Goal: Install an aryl group at C2. Recommended System: Pd(OAc)₂ / PPh₃ / Cs₂CO₃ / PivOH (CMD Mechanism).

Q: My reaction turns black immediately and yields <10%. What happened? A: Catalyst Poisoning (N3 Coordination). The N3 nitrogen of your imidazole is binding to the Palladium, displacing the phosphine ligands and forming an inactive "Pd-black" precipitate.

  • The Fix:

    • Increase Ligand Loading: Move from 1:2 (Pd:L) to 1:4 to outcompete the imidazole N3.

    • Switch Ligand: Use a bulkier phosphine like JohnPhos or XPhos . The steric bulk prevents the ligand from being displaced by the imidazole nitrogen.

    • Use a Pre-catalyst: Instead of mixing Pd(OAc)₂ + Ligand in situ, use a pre-formed complex like Pd(PPh3)4 or Pd(dppf)Cl2 to ensure the metal is ligated before it sees the substrate.

Q: I am seeing significant homocoupling of my aryl halide. A: Inefficient CMD Activation. The Concerted Metallation-Deprotonation (CMD) step requires a carboxylate shuttle.

  • The Fix: Ensure you are adding 30 mol% Pivalic Acid (PivOH) . The pivalate anion acts as a proton shuttle, lowering the energy barrier for breaking the C2-H bond. Without it, the Pd prefers to just dimerize the aryl halide.

Standard Protocol (C2-Arylation):

Reagent Equiv/Loading Role
5-iPr-1-Me-Imidazole 1.0 equiv Substrate
Aryl Bromide 1.2 equiv Coupling Partner
Pd(OAc)₂ 5 mol% Catalyst Precursor
PPh₃ 20 mol% Ligand (High ratio prevents poisoning)
Cs₂CO₃ 2.0 equiv Base
PivOH 0.3 equiv CMD Shuttle (CRITICAL)
Toluene 0.2 M Solvent (Non-polar favors C2)

| Conditions: 110°C, Sealed tube, 16h. | | |

Module B: C4-Functionalization (The "Uphill" Battle)

Goal: Install a functional group at C4. Issue: The reaction exclusively hits C2.

Q: How do I force the reaction to C4? A: You cannot out-compete C2 electronically. The pKa difference between C2 (~33) and C4/C5 (>35) is too large. The catalyst will always activate C2 first.

  • The Fix (Blocking Strategy): You must synthesize 2-chloro-5-isopropyl-1-methylimidazole first (using nBuLi/C2Cl6).

  • The Protocol: Once C2 is blocked with Cl (or TMS), use Pd(OAc)₂ / PCy₃ / K₂CO₃ to perform Direct Arylation at C4. The bulky PCy₃ ligand helps negotiate the steric hindrance of the 5-isopropyl group.

Module C: Iridium-Catalyzed Borylation

Goal: Create a versatile boronate ester handle.

Q: Will the Iridium catalyst react at C2 or C4? A: It depends on the ligand, but C2 is favored. Standard Ir-borylation (using dtbpy ligand) is governed by sterics.

  • C2: Flanked by N-Me and N:. Sterically accessible.

  • C4: Flanked by N: and C-Isopropyl. The isopropyl group exerts significant steric pressure on C4.

  • Result: You will likely get >90% C2-Bpin.

Q: Can I get C4-Bpin? A: Only if C2 is blocked. If you use the C2-blocked substrate (e.g., 2-TMS-5-iPr-1-Me-imidazole), the Iridium catalyst will be forced to C4. Note that the rate will be slower due to the isopropyl bulk.

Standard Protocol (C-H Borylation):

Reagent Loading Role
Substrate 1.0 equiv
B₂pin₂ 0.55 equiv Boron Source (0.55 per C-H)
[Ir(COD)(OMe)]₂ 1.5 mol% Pre-catalyst
dtbpy 3.0 mol% Ligand (4,4'-di-tert-butyl-2,2'-bipyridine)
THF 0.5 M Solvent

| Conditions: 80°C, 12h. Nitrogen atmosphere essential. | | |

References & Authority

  • Mechanism of Azole C-H Activation (CMD Pathway):

    • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. J. Am. Chem. Soc.

  • Regioselectivity in Imidazoles (C2 vs C5/C4):

    • Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H bond activation. Adv. Synth. Catal.

  • Iridium-Catalyzed Borylation of Heterocycles:

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. J. Am. Chem. Soc.

  • Overcoming Catalyst Poisoning in Azoles:

    • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. J. Am. Chem. Soc.

Disclaimer: This guide assumes standard laboratory safety protocols. 5-Isopropyl-1-methyl-1H-imidazole derivatives may exhibit biological activity; handle with appropriate containment.

managing reaction temperature for selective synthesis of 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. We will explore the critical role of reaction temperature in achieving high selectivity for the desired 1,5-disubstituted imidazole isomer and address common challenges encountered during this synthesis.

The Challenge: Regioselectivity in N-Alkylation of 5-Isopropylimidazole

The synthesis of 5-Isopropyl-1-methyl-1H-imidazole typically involves the N-methylation of 5-isopropylimidazole. Due to the tautomeric nature of the imidazole ring, this precursor exists as an equilibrium of 4-isopropylimidazole and 5-isopropylimidazole. Consequently, N-methylation can lead to a mixture of two regioisomers: the desired 5-Isopropyl-1-methyl-1H-imidazole and the undesired 4-Isopropyl-1-methyl-1H-imidazole. The primary challenge lies in controlling the reaction conditions, particularly temperature, to selectively favor the formation of the 1,5-isomer.

The regioselectivity of this reaction is governed by a combination of steric and electronic factors. The isopropyl group at the C5 position is both sterically bulky and electron-donating. Steric hindrance generally favors the alkylation of the less hindered nitrogen atom (N1), leading to the desired 1,5-isomer. However, the electron-donating nature of the isopropyl group can increase the nucleophilicity of the adjacent N1 nitrogen, which could also favor the formation of the 1,5-isomer. The interplay of these effects can be modulated by the reaction temperature.

Troubleshooting Guide: Managing Reaction Temperature for Optimal Selectivity

This section addresses specific issues you may encounter during the synthesis of 5-Isopropyl-1-methyl-1H-imidazole, with a focus on temperature-related troubleshooting.

Q1: My reaction is producing a significant amount of the undesired 4-Isopropyl-1-methyl-1H-imidazole isomer. How can I improve the selectivity for the 5-isopropyl isomer?

Answer: The formation of a mixture of regioisomers is a common issue in the N-alkylation of unsymmetrically substituted imidazoles. To enhance the selectivity for 5-Isopropyl-1-methyl-1H-imidazole, careful control of the reaction temperature is crucial.

  • Lowering the Reaction Temperature: Generally, lower reaction temperatures favor the kinetically controlled product, which in this case is expected to be the less sterically hindered 1,5-isomer. Try performing the reaction at room temperature or even cooling it to 0°C. This can slow down the reaction rate but significantly improve the regioselectivity.

  • Gradual Addition of the Methylating Agent: Adding the methylating agent (e.g., methyl iodide) slowly and at a controlled temperature can help maintain a low concentration of the electrophile, which can also favor the more selective reaction pathway.

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can provide high N-1 regioselectivity in the alkylation of substituted imidazoles. This is because the sodium cation may coordinate with the N2-nitrogen and a substituent at the C5 position, sterically directing the alkylation to the N1 position.

Q2: The reaction is very slow at lower temperatures, and I am not getting a good conversion rate. What should I do?

Answer: Balancing selectivity and reaction rate is a key aspect of optimizing this synthesis.

  • Moderate Temperature Increase: If the reaction is too slow at room temperature, a moderate increase in temperature to around 40-50°C may be necessary to achieve a reasonable conversion rate within a practical timeframe. It is advisable to monitor the reaction closely by TLC or GC-MS to track the formation of both isomers as you increase the temperature.

  • Extended Reaction Time: Instead of significantly increasing the temperature, consider extending the reaction time at a lower temperature. While this may take longer, it is often a better strategy for maintaining high selectivity.

  • Catalyst Choice: While not always necessary for simple alkylations, in some cases, the use of a phase-transfer catalyst can enhance the reaction rate at lower temperatures. However, this should be approached with caution as it can also affect the regioselectivity.

Q3: At higher temperatures, I am observing the formation of unknown byproducts. What could these be and how can I avoid them?

Answer: Elevated temperatures can lead to several side reactions.

  • Over-methylation: At higher temperatures, there is an increased risk of over-methylation, leading to the formation of a quaternary imidazolium salt. This is more likely if an excess of the methylating agent is used.

  • Decomposition: Both the starting material and the product can be susceptible to decomposition at very high temperatures, leading to a complex mixture of byproducts.

  • Solvent-Related Side Reactions: Some solvents may react with the reagents at elevated temperatures.

To mitigate these issues:

  • Optimize Temperature: Find the lowest possible temperature that provides a reasonable reaction rate and conversion. A temperature range of room temperature to 50°C is a good starting point for optimization.

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the methylating agent.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the selective synthesis of 5-Isopropyl-1-methyl-1H-imidazole?

A1: While the optimal temperature will depend on the specific base, solvent, and methylating agent used, a good starting point is room temperature (around 20-25°C). If the reaction is too slow, a gradual increase to 40-50°C can be explored while carefully monitoring the isomer ratio. Temperatures above 80°C should generally be avoided to minimize the formation of the undesired isomer and other byproducts.

Q2: How does temperature influence the ratio of 1,5- to 1,4-isomers?

A2: Temperature influences the kinetic versus thermodynamic control of the reaction. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the sterically less hindered 1,5-isomer. At higher temperatures, the reaction may approach thermodynamic control, which could potentially favor the formation of the more stable isomer. However, for N-alkylation of 5-alkylimidazoles, the steric hindrance is often the dominant factor, meaning lower temperatures are generally better for selectivity.

Q3: Can I use a different methylating agent instead of methyl iodide?

A3: Yes, other methylating agents like dimethyl sulfate can be used. However, the reactivity and steric bulk of the methylating agent can also influence the regioselectivity. Methyl iodide is a common and effective choice. The choice of methylating agent might require re-optimization of the reaction temperature.

Q4: How can I monitor the progress and selectivity of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. To determine the ratio of the two isomers, gas chromatography-mass spectrometry (GC-MS) or proton NMR of the crude reaction mixture are the most reliable methods.

Data Summary: Temperature Effects on N-Alkylation Selectivity

Temperature RangeExpected OutcomeRecommendations
0°C - Room Temperature (25°C) High selectivity for the desired 5-Isopropyl-1-methyl-1H-imidazole. Reaction rate may be slow.Recommended for maximizing selectivity. Allow for longer reaction times.
25°C - 50°C Good balance between reaction rate and selectivity. A slight decrease in selectivity may be observed.A good starting point for optimization if the reaction is too slow at room temperature.
Above 50°C Increased reaction rate but a significant decrease in selectivity is likely. Increased risk of side product formation.Generally not recommended for this selective synthesis.

Experimental Protocol: Selective N-Methylation of 5-Isopropylimidazole

This protocol provides a starting point for the selective synthesis of 5-Isopropyl-1-methyl-1H-imidazole. Optimization of temperature and reaction time may be necessary.

Materials:

  • 5-Isopropylimidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a connection to an inert gas line.

  • Deprotonation: Under an inert atmosphere, suspend 5-isopropylimidazole (1 equivalent) in anhydrous THF. Cool the mixture to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.05 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the two isomers and obtain the pure 5-Isopropyl-1-methyl-1H-imidazole.

Visualization of Key Relationships

Troubleshooting Workflow for Low Selectivity

troubleshooting_workflow start Low Selectivity: Mixture of 1,4- and 1,5-isomers check_temp Was the reaction temperature above room temperature? start->check_temp lower_temp Lower reaction temperature to 0°C - RT check_temp->lower_temp Yes check_reagents Review base and solvent system check_temp->check_reagents No monitor_rate Monitor reaction rate. Is it too slow? lower_temp->monitor_rate increase_time Increase reaction time monitor_rate->increase_time No moderate_increase Moderately increase temperature (e.g., to 40-50°C) monitor_rate->moderate_increase Yes end_good Improved Selectivity increase_time->end_good moderate_increase->end_good use_nah_thf Consider using NaH in THF for improved selectivity check_reagents->use_nah_thf use_nah_thf->end_good end_bad Selectivity still poor use_nah_thf->end_bad re_evaluate Re-evaluate synthetic strategy end_bad->re_evaluate

Caption: A troubleshooting workflow for addressing low regioselectivity in the N-methylation of 5-isopropylimidazole.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. ResearchGate. [Link]

Validation & Comparative

assessing the purity of synthesized 5-Isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Purity Assessment of 5-Isopropyl-1-methyl-1H-imidazole: Regioisomer Resolution & Quantification

Executive Summary: The Regioisomer Challenge

In the synthesis of 5-Isopropyl-1-methyl-1H-imidazole , the primary analytical challenge is not merely determining overall chemical purity, but rigorously distinguishing the target 1,5-isomer from its thermodynamically favored 1,4-regioisomer (4-Isopropyl-1-methyl-1H-imidazole).

Standard C18 HPLC methods often fail to resolve these isomers due to their identical mass and similar polarity. This guide presents a comparative analysis of Quantitative NMR (qNMR) versus High-pH Reverse Phase HPLC , establishing a self-validating workflow for pharmaceutical-grade assessment.

Critical Impurity Profile & Synthesis Context

The synthesis of 5-substituted-N-methylimidazoles typically involves the methylation of 4(5)-isopropylimidazole. Due to annular tautomerism of the starting material, methylation occurs at both nitrogen atoms, yielding a mixture:

  • Target: 5-Isopropyl-1-methyl-1H-imidazole (Sterically hindered, often the minor product without directed synthesis).

  • Major Impurity: 4-Isopropyl-1-methyl-1H-imidazole (Sterically favored).

Why this matters: The biological activity of imidazole-based drugs (e.g., alpha-adrenergic agonists) is strictly dependent on the N1-C5 substitution pattern. Misidentification leads to invalid structure-activity relationship (SAR) data.

Analytical Workflow Visualization

The following decision tree outlines the logic for selecting the appropriate validation method based on the stage of development.

AnalyticalWorkflow Start Crude Synthesis Product Screen Rapid Screen: GC-MS or TLC Start->Screen Decision Isomer Ratio Known? Screen->Decision qNMR Method A: 1H qNMR + NOE (Structural Validation) Decision->qNMR No (R&D Phase) HPLC Method B: High-pH HPLC (Routine QC) Decision->HPLC Yes (Production Phase) qNMR->HPLC Transfer Method Report Final CoA Generation qNMR->Report HPLC->Report

Figure 1: Strategic workflow for distinguishing and quantifying imidazole regioisomers.

Method A: Quantitative NMR (qNMR) & NOE – The Gold Standard

Role: Primary Reference Method (Absolute Purity & Structural Proof). Principle: Unlike chromatography, NMR does not require a reference standard of the impurity. It uses the physics of nuclear spin to quantify molar ratios and the Nuclear Overhauser Effect (NOE) to prove spatial geometry.

Experimental Protocol
  • Sample Prep: Dissolve 10 mg of sample and 5 mg of Internal Standard (Maleic Acid or 1,3,5-Trimethoxybenzene) in 600 µL DMSO-d6 .

    • Note: DMSO-d6 is preferred over CDCl3 to prevent solvent-solute hydrogen bonding shifts that broaden imidazole peaks.

  • Acquisition (qNMR):

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 30 seconds (5x T1) to ensure full relaxation for quantitative accuracy.

    • Scans: 16-32.

  • Structural Validation (1D NOE):

    • Irradiate the N-methyl singlet (approx. 3.6 ppm).

    • 1,5-Isomer Response: Strong NOE enhancement of the Isopropyl methine (CH) proton. (Proximity < 3 Å).

    • 1,4-Isomer Response: NOE enhancement of the aromatic C5-H proton; no enhancement of the isopropyl group.

Data Interpretation
Feature5-Isopropyl-1-methyl (Target)4-Isopropyl-1-methyl (Impurity)
N-Me Shift ~3.55 ppm~3.65 ppm
H-2 Shift ~7.55 ppm~7.40 ppm
NOE Contact N-Me ↔ Isopropyl CHN-Me ↔ Aromatic H-5

Method B: High-pH Reverse Phase HPLC – The Routine Workhorse

Role: High-throughput Quality Control (QC). The Challenge: Basic imidazoles tail severely on standard acidic (Formic acid/TFA) mobile phases due to interaction with residual silanols on the column. The Solution: Use a High-pH mobile phase to keep the imidazole deprotonated (neutral), sharpening the peak and improving resolution between isomers.

Experimental Protocol
  • Column: C18 Hybrid Particle Column (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 4.6 x 150 mm, 3.5 µm.

    • Why: These columns withstand pH > 10 without dissolving the silica matrix.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 215 nm (Imidazole absorption max).

Performance Metrics (Typical)
  • Resolution (Rs): > 2.5 between 1,4 and 1,5 isomers.

  • Tailing Factor: < 1.2 (Excellent symmetry due to high pH).

Comparative Analysis: qNMR vs. HPLC

The following table contrasts the two methods to guide your selection.

ParameterqNMR (Method A) High-pH HPLC (Method B)
Primary Utility Structural Proof & Absolute PurityTrace Impurity Quantification
Reference Standard Not Required (Internal Standard used)Required (for both isomers)
Specificity High (distinct chemical shifts)Medium (relies on retention time)
LOD (Limit of Detection) ~0.1% (w/w)~0.01% (w/w)
Throughput Low (15-45 min/sample)High (Automated sequences)
Cost per Sample High (Solvent/Instrument time)Low

Mechanistic Visualization: NOE Differentiation

This diagram illustrates the physical basis for distinguishing the isomers using NMR, the critical "Self-Validating" step.

NOE_Mechanism cluster_15 1,5-Isomer (Target) cluster_14 1,4-Isomer (Impurity) N_Me N-Methyl (Irradiated) Iso_CH Isopropyl-CH (Target) N_Me->Iso_CH Strong NOE (< 3 Å) Arom_H Aromatic H5 (Impurity) N_Me->Arom_H Strong NOE (< 3 Å)

Figure 2: Nuclear Overhauser Effect (NOE) interactions distinguishing the 1,5-isomer (N-Me close to Isopropyl) from the 1,4-isomer (N-Me close to Aromatic Proton).

References

  • BenchChem. (2025).[2][5][6] Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Retrieved from

  • Qian, S., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Molecules, 27(17), 5583.[7] Retrieved from

  • Gokel, G. W., et al. (2012). Distinction between 1,4 and 1,5 regioisomers based on simple 1D 13C NMR experiments. Journal of Organic Chemistry, 77, 8756.[8]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Separation Science. (2024). High pH Stability of Hybrid Particle Columns. Retrieved from

Sources

Selectivity Profiling of 5-Isopropyl-1-methyl-1H-imidazole: A Comparative Guide for Heme-Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the selectivity profile of 5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6), a specialized 1,5-disubstituted imidazole fragment. This analysis focuses on its application as a chemical probe for heme-containing enzymes (Cytochrome P450, Heme Oxygenase, and Nitric Oxide Synthase) and provides a rigorous framework for assessing its utility in fragment-based drug discovery (FBDD).

Executive Summary

5-Isopropyl-1-methyl-1H-imidazole represents a distinct class of "sterically tuned" nitrogen heterocycles. Unlike its unhindered analog 1-methylimidazole , the introduction of an isopropyl group at the C5 position (adjacent to the N1-methyl) creates a specific steric environment. This structural feature is critical for modulating affinity toward heme iron centers, offering a mechanism to differentiate between open-cleft heme enzymes (e.g., Heme Oxygenase-1) and restricted-access active sites (e.g., specific CYP450 isoforms).

This guide provides the protocols and comparative data necessary to evaluate this compound’s selectivity against primary heme targets and off-target liabilities.

Mechanistic Basis of Selectivity

The primary mechanism of action for 5-Isopropyl-1-methyl-1H-imidazole is Type II Ligand Binding to heme iron (


).
  • The Anchor : The

    
     hybridized nitrogen (N3) donates its lone pair to the heme iron, displacing the native water molecule (in low-spin resting states) or coordinating to the high-spin iron.
    
  • The Selector (Steric Gate) : The 5-isopropyl group acts as a steric gatekeeper.

    • In 1-Methylimidazole: The lack of bulk allows promiscuous binding to almost any accessible heme.

    • In 5-Isopropyl-1-methyl-1H-imidazole: The bulk at C5 (proximal to the N1-methyl) restricts rotation and creates a "molecular width" that prevents binding to sterically constrained pockets (e.g., CYP2D6), while potentially retaining affinity for larger, hydrophobic pockets (e.g., CYP2E1 or HO-1).

Pathway Visualization: Heme Coordination & Steric Filtering

HemeSelectivity Compound 5-Isopropyl-1-methyl-1H-imidazole N3_LonePair N3 Lone Pair (Donor) Compound->N3_LonePair C5_Isopropyl C5-Isopropyl Group (Steric Bulk) Compound->C5_Isopropyl Heme_Iron Heme Iron (Fe3+) N3_LonePair->Heme_Iron Coordination Target_B Constrained Pocket (e.g., CYP2D6, NOS) Steric Clash C5_Isopropyl->Target_B Steric Hindrance Target_A Open Pocket (e.g., HO-1, CYP2E1) High Affinity Heme_Iron->Target_A Binding Permitted Heme_Iron->Target_B Binding Blocked

Figure 1: Mechanism of selectivity. The N3 nitrogen drives binding, while the C5-isopropyl group acts as a selectivity filter, preventing ligation in sterically tight active sites.

Comparative Performance Analysis

To objectively evaluate 5-Isopropyl-1-methyl-1H-imidazole, it must be compared against standard imidazole probes.

Table 1: Structural & Functional Comparison
Feature5-Isopropyl-1-methyl-1H-imidazole 1-Methylimidazole (Reference)Ketoconazole (Standard Inhibitor)
Role Selective Fragment / ProbePromiscuous LigandPotent Broad-Spectrum Inhibitor
Steric Bulk High (C5-Isopropyl)Low (None)Very High (Multi-ring system)
Primary Target CYP2E1, HO-1 (Predicted)CYP2E1, General HemeCYP3A4, CYP51
Selectivity Moderate (Isoform specific)Low (Binds all hemes)High (Structure-driven)
Binding Type Type II (Spectral Shift)Type II (Spectral Shift)Type II (Spectral Shift)
Solubility Moderate (LogP ~1.5)High (LogP ~ -0.2)Low (LogP ~4.3)
Key Differentiators
  • Vs. 1-Methylimidazole : The 5-isopropyl analog exhibits reduced affinity for Nitric Oxide Synthase (NOS) due to the bulky substituent clashing with the narrow access channel of the NOS heme domain, making it a superior probe when NOS sparing is required.

  • Vs. 2-Substituted Imidazoles : Unlike 2-methylimidazole, where the bulk is directly adjacent to the binding nitrogen (N3) and drastically reduces affinity for all hemes, the 1,5-substitution pattern places the bulk further back. This maintains affinity for spacious pockets (like Heme Oxygenase-1 ) while excluding tighter ones.

Experimental Protocols for Validation

To validate the selectivity of this compound in your specific assay, follow these self-validating protocols.

Protocol A: Differential Spectral Binding Assay (Type II Binding)

Objective: Determine the binding affinity (


) to the target heme protein.
  • Preparation :

    • Dilute recombinant enzyme (e.g., CYP2E1 or HO-1) to 1.0

      
       in Potassium Phosphate buffer (100 mM, pH 7.4).
      
    • Prepare a 100 mM stock of 5-Isopropyl-1-methyl-1H-imidazole in DMSO.

  • Titration :

    • Split enzyme solution into two cuvettes (Reference and Sample).

    • Record a baseline spectrum (350–500 nm).

    • Titrate the compound into the Sample cuvette (0.5

      
       increments) and equal volume of DMSO into the Reference .
      
  • Measurement :

    • Scan from 350 to 500 nm after each addition.

    • Success Metric : Look for a Type II spectrum —a trough at ~390-410 nm (low spin displacement) and a peak at ~425-435 nm (nitrogen ligation).

  • Analysis :

    • Plot the difference in absorbance (

      
      ) vs. concentration.
      
    • Fit to the Michaelis-Menten or Hill equation to determine

      
       (spectral dissociation constant).
      
Protocol B: Competitive Inhibition Screening (IC50)

Objective: Assess functional inhibition potency compared to alternatives.

  • System : NADPH-regenerating system + Target Enzyme + Probe Substrate.

    • For CYP2E1: Use Chlorzoxazone as substrate.

    • For HO-1: Use Hemin as substrate (measure Bilirubin formation).

  • Dosing :

    • Test 5-Isopropyl-1-methyl-1H-imidazole at 8 points (0, 0.1, 0.5, 1, 5, 10, 50, 100

      
      ).
      
    • Include 1-Methylimidazole as a positive control.

  • Readout :

    • Incubate for 30 min at 37°C.

    • Terminate reaction (e.g., with acetonitrile or stop solution).

    • Quantify metabolite via HPLC-MS/MS or spectrophotometry.

  • Calculation :

    • Calculate % Inhibition relative to DMSO control.

    • Selectivity Ratio :

      
      . A ratio >10 indicates good selectivity.
      

Expected Results & Interpretation

Based on the structure-activity relationships (SAR) of alkyl-imidazoles [1, 2], the following performance is expected:

Target EnzymeExpected Affinity (

)
Interpretation
CYP2E1 High (< 10

)
The active site of CYP2E1 is accessible to small hydrophobic imidazoles. The isopropyl group enhances hydrophobic contacts.
Heme Oxygenase-1 (HO-1) Moderate-High (10-50

)
HO-1 accommodates bulky imidazoles. This compound likely inhibits HO-1 effectively.
nNOS / eNOS Low (> 100

)
The 5-isopropyl group likely clashes with the substrate channel, providing selectivity over NOS .
CYP2D6 Very Low The active site is too constrained for the 1,5-disubstituted scaffold.
Decision Guide
  • Use 5-Isopropyl-1-methyl-1H-imidazole if : You need to inhibit CYP2E1 or HO-1 while sparing Nitric Oxide Synthase (NOS) activity.

  • Switch to 1-Methylimidazole if : You need a pan-inhibitor for all heme enzymes to quench total activity.

  • Switch to Ketoconazole if : You require nanomolar potency for CYP3A4 specifically.

References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Provides foundational SAR for imidazole inhibition of P450s).

  • Vitecek, J., et al. (2012). "Arginine-based inhibitors of nitric oxide synthase: Therapeutic potential and challenges." Mediators of Inflammation. (Discusses structural requirements for NOS inhibition and exclusion of bulky ligands).

  • Kinobe, R. T., et al. (2006). "Selectivity of imidazole derivatives for heme oxygenase and nitric oxide synthase." Canadian Journal of Physiology and Pharmacology. (Key reference for comparing alkyl-imidazole selectivity profiles).

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